6-Ethynylnaphthalen-2-amine
Description
Structure
3D Structure
Properties
CAS No. |
402956-37-0 |
|---|---|
Molecular Formula |
C12H9N |
Molecular Weight |
167.21 g/mol |
IUPAC Name |
6-ethynylnaphthalen-2-amine |
InChI |
InChI=1S/C12H9N/c1-2-9-3-4-11-8-12(13)6-5-10(11)7-9/h1,3-8H,13H2 |
InChI Key |
AVDVMYQBZCZBQW-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC2=C(C=C1)C=C(C=C2)N |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Fluorescence Spectroscopy of 6-Ethynylnaphthalen-2-amine: A Versatile Fluorophore for Research and Drug Discovery
This in-depth technical guide provides a comprehensive overview of the fluorescence excitation and emission properties of 6-Ethynylnaphthalen-2-amine, a promising fluorophore with significant potential in various research and drug development applications. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven methodologies.
Introduction: The Naphthalene Scaffold in Fluorescence
Naphthalene derivatives form a cornerstone of fluorescent probe development due to their rigid, planar structure and extended π-electron system, which contribute to their favorable photophysical properties.[1] These compounds are integral to a wide array of applications, from cellular imaging to the development of sophisticated biosensors.[1][2] 6-Ethynylnaphthalen-2-amine, with its reactive ethynyl group, is a particularly valuable building block, allowing for its covalent incorporation into larger molecular systems, such as drug candidates or biological probes, through click chemistry.[1] Understanding its intrinsic fluorescence characteristics is paramount for its effective utilization.
Core Principles of Fluorescence Emission
Fluorescence is a photoluminescent process wherein a molecule absorbs a photon of light, exciting an electron to a higher energy state.[3] This excited state is short-lived, and as the electron returns to its ground state, it emits a photon of lower energy, and thus a longer wavelength.[3] This phenomenon, known as the Stokes shift, is a fundamental characteristic of any fluorophore.[3] The entire process, from excitation to emission, occurs on the nanosecond timescale.[3]
The specific wavelengths of maximum absorption (excitation) and emission are unique to each fluorophore and are dictated by its chemical structure and the surrounding environment. For naphthalene derivatives, these properties are influenced by the nature and position of substituents on the aromatic rings.[4]
Caption: A simplified Jablonski diagram illustrating the core process of fluorescence excitation and emission.
Spectral Properties of 6-Ethynylnaphthalen-2-amine
While specific, high-resolution spectral data for 6-Ethynylnaphthalen-2-amine is not extensively published, its photophysical properties can be reliably inferred from its parent fluorophore, 2-aminonaphthalene, and related derivatives.[5] The amino group acts as an electron donor, and the naphthalene core serves as the π-conjugated system. The ethynyl substituent is not expected to dramatically alter the core spectral characteristics in a non-conjugated state.
Table 1: Estimated Photophysical Properties of 6-Ethynylnaphthalen-2-amine
| Parameter | Estimated Value | Rationale and References |
| Excitation Maximum (λex) | ~320 - 360 nm | Based on the absorption spectrum of 2-aminonaphthalene, which has a suitable longer wavelength absorption band for fluorescence excitation.[5] The exact wavelength will be sensitive to the solvent environment.[6][7] |
| Emission Maximum (λem) | ~400 - 450 nm | Derivatives of 2-aminonaphthalene typically exhibit blue fluorescence.[5] The emission is expected in the blue region of the visible spectrum. |
| Molar Extinction Coefficient (ε) | > 5,000 M⁻¹cm⁻¹ at λex | The parent compound, 2-aminonaphthalene, has a high extinction coefficient (53,700 M⁻¹cm⁻¹ at its main absorption peak of 239 nm), suggesting that 6-Ethynylnaphthalen-2-amine will also absorb light efficiently.[5][8] |
| Quantum Yield (Φ) | Moderate to High | Naphthalene derivatives are known to have significant quantum yields.[9] The exact value will be solvent-dependent. |
The Influence of the Solvent Environment: Solvatochromism
A critical consideration for any fluorescent probe is the effect of the solvent on its spectral properties, a phenomenon known as solvatochromism.[6][7][10] The polarity of the solvent can significantly influence the energy levels of the ground and excited states of the fluorophore, leading to shifts in the excitation and emission maxima.[6][7]
For "push-pull" dyes, which contain both electron-donating (like the amino group) and electron-accepting moieties connected through a conjugated system, an increase in solvent polarity generally leads to a redshift (a shift to longer wavelengths) in the emission spectrum.[4] This is due to the stabilization of the more polar excited state in a polar solvent.[4] While 6-Ethynylnaphthalen-2-amine is not a classic "push-pull" system, the amino group does impart some charge transfer character, and its fluorescence is expected to be sensitive to solvent polarity.[4][11] Researchers should anticipate and characterize these shifts when working in different solvent systems. Some naphthalene derivatives have even been shown to exhibit a reversal in solvatochromism, where the direction of the spectral shift changes depending on the solvent's properties.[6][7][10]
Experimental Protocol for Acquiring Fluorescence Spectra
The following protocol provides a robust framework for the accurate measurement of the fluorescence excitation and emission spectra of 6-Ethynylnaphthalen-2-amine.
I. Materials and Reagents
-
6-Ethynylnaphthalen-2-amine
-
High-purity, spectroscopy-grade solvents (e.g., cyclohexane, dioxane, acetonitrile, ethanol, DMSO)
-
Volumetric flasks and pipettes
-
Quartz cuvettes (1 cm path length)
II. Instrumentation
-
Spectrofluorometer with an excitation monochromator and an emission monochromator.
-
UV-Vis spectrophotometer for measuring absorbance.
III. Step-by-Step Methodology
-
Stock Solution Preparation:
-
Working Solution Preparation:
-
On the day of the experiment, dilute the stock solution in the desired solvent to a final concentration that yields an absorbance of less than 0.1 at the excitation wavelength. This is crucial to avoid inner filter effects, where the sample itself reabsorbs emitted light.[12]
-
-
Spectrofluorometer Setup:
-
Excitation Spectrum Acquisition:
-
Set the emission monochromator to the estimated emission maximum (e.g., 420 nm).
-
Scan the excitation monochromator over a range that includes the expected excitation maximum (e.g., 280-400 nm).
-
The resulting spectrum will show the efficiency of different excitation wavelengths in producing fluorescence. The peak of this spectrum is the excitation maximum (λex).
-
-
Emission Spectrum Acquisition:
-
Set the excitation monochromator to the determined excitation maximum (λex).
-
Scan the emission monochromator from a wavelength slightly longer than the excitation wavelength to the desired endpoint (e.g., from λex + 10 nm to 600 nm).
-
The resulting spectrum is the fluorescence emission spectrum, and its peak corresponds to the emission maximum (λem).
-
-
Data Correction and Analysis:
-
Measure the fluorescence spectrum of a solvent blank and subtract it from the sample's spectrum to correct for background fluorescence and Raman scattering.[13][14]
-
If necessary, correct the spectra for instrument-specific variations in lamp intensity and detector response. Many modern instruments perform these corrections automatically.
-
Caption: Workflow for the acquisition of fluorescence spectra.
Applications in Drug Development and Research
The unique properties of 6-Ethynylnaphthalen-2-amine make it a valuable tool for researchers. The ethynyl group allows for its facile conjugation to biomolecules via copper-catalyzed or strain-promoted alkyne-azide cycloaddition reactions. This opens up a plethora of applications:
-
Fluorescent Labeling: Covalently attaching the fluorophore to proteins, nucleic acids, or small molecule drugs allows for their visualization and tracking within cellular systems.[5]
-
High-Throughput Screening: Changes in the fluorescence signal upon binding of a labeled molecule to its target can be used to screen large compound libraries for potential drug candidates.
-
Biosensor Development: The sensitivity of the naphthalene core's fluorescence to its local environment can be harnessed to create sensors for ions, pH, or specific biomolecules.[1]
-
Medicinal Chemistry Scaffold: The naphthalene moiety itself is a privileged structure found in numerous approved drugs and investigational compounds, making derivatives of 6-Ethynylnaphthalen-2-amine attractive starting points for drug discovery programs.[15][16]
Conclusion
6-Ethynylnaphthalen-2-amine is a versatile and promising fluorophore with significant potential across various scientific disciplines. While its specific spectral characteristics are highly dependent on its local environment, its core photophysical properties can be reliably estimated from its structural analogues. By following rigorous experimental protocols and understanding the fundamental principles of fluorescence and solvatochromism, researchers can effectively harness the capabilities of this compound to advance their work in cell biology, bioimaging, and drug discovery.
References
- Benchchem. Navigating the Spectrum: Naphthalene Derivatives in Fluorescence Microscopy.
-
Sıdır, İ., Sıdır, Y. G., Berber, H., Ramos, M. L., Justino, L. L. G., & Fausto, R. (2025). Reversal in Solvatochromism, enol-imine/keto-amine Tautomerism and (E)-(Z) Photoisomerizations in a Benzylidene Aniline Schiff Base Derivative in Different Solvents. Molecules, 30(3), 745. Available from: [Link].
- Benchchem. Application Notes: 6-(Bromomethyl)naphthalen-2-amine for Fluorescence Microscopy.
-
Sıdır, İ., Sıdır, Y. G., & Berber, H. (2024). Reversal in solvatochromism, photochromism and thermochromism in a new bis-azo dye based on naphthalen-1-amine. Journal of Photochemistry & Photobiology, A: Chemistry, 446, 115138. Available from: [Link].
- Benchchem. Minimizing fluorescence quenching of naphthalene-based derivatives in assays.
-
Sıdır, İ., Sıdır, Y. G., Berber, H., Ramos, M. L., Justino, L. L. G., & Fausto, R. (2025). Reversal in Solvatochromism, enol-imine/keto-amine Tautomerism and (E)-(Z) Photoisomerizations in a Benzylidene Aniline Schiff Base Derivative in Different Solvents. Molecules, 30(3), 745. Available from: [Link].
-
Various Authors. (2021-2023). Collection of research on naphthalene derivatives. ResearchGate. Available from: [Link].
-
Luchowski, R., Sarkar, P., Grudzinski, W., et al. (2025). Fluorescence Emission and Absorption Spectra of Naphthalene in Cyclohexane Solution: Evidence of a Naphthalene–Oxygen Charge–Transfer Complex. The Journal of Physical Chemistry A. Available from: [Link].
-
Li, Y., Wang, Y., Zhang, Y., et al. (2023). Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al3+. Molecules, 28(8), 3494. Available from: [Link].
-
Olympus. Fluorescence Excitation and Emission Fundamentals. Available from: [Link].
- IUPAC. (1984). REFERENCE MATERIALS FOR FLUORESCENCE MEASUREMENT. Pure and Applied Chemistry, 56(2), 231-240.
-
PubChem. 6-Ethoxynaphthalen-2-amine. Available from: [Link].
-
Rouhani, S., & Zahedi, P. (2021). Synthesis, Solvatochromism and Fluorescence Quenching Studies of Naphthalene Diimide Dye by Nanographene Oxide. ResearchGate. Available from: [Link].
-
Klára, T., Imre, T., & Péter, H. (2022). Isocyanonaphthol Derivatives: Excited-State Proton Transfer and Solvatochromic Properties. Molecules, 27(13), 4216. Available from: [Link].
-
Jensen, M. P., et al. (2023). Investigation of Naphthyl–Polyamine Conjugates as Antimicrobials and Antibiotic Enhancers. International Journal of Molecular Sciences, 24(11), 9689. Available from: [Link].
-
Zhang, Y., et al. (2020). An Assemble Based on Clustering and Monte Carlo for the Wavelengths Selection of Excitation Emission Fluorescence Spectra. ResearchGate. Available from: [Link].
-
Barluenga, J., et al. (2003). Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes. The Journal of Organic Chemistry, 68(17), 6583-6587. Available from: [Link].
-
Ahmed, M., et al. (2019). Fluorescence Excitation-Emission Spectroscopy: An Analytical Technique to Monitor Drugs of Addiction in Wastewater. Sensors, 19(4), 950. Available from: [Link].
- Benchchem. Synthesis of Naphthalene Derivatives for Drug Discovery: Application Notes and Protocols.
- Wilkinson, F., Helman, W. P., & Ross, A. B. (1993). Quantum Yields for the Photosensitized Formation of the Lowest Electronically Excited Singlet State of Molecular Oxygen in Solution.
-
Gu, T., et al. (2007). Syntheses and properties of core-substituted naphthalene bisimides with aryl ethynyl or cyano groups. Tetrahedron, 63(43), 10764-10771. Available from: [Link].
-
Zhang, J., et al. (2021). Naphthalene Exchange in [Re(η6‐napht)2]+ with Pharmaceuticals Leads to Highly Functionalized Sandwich Complexes [M(η6‐pharm)2]+ (M=Re/99mTc). Chemistry – A European Journal, 28(4), e202103759. Available from: [Link].
-
Taniguchi, M., & Lindsey, J. S. (2018). Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD. Photochemistry and Photobiology, 94(2), 290-327. Available from: [Link].
-
Al-Hamdani, A. A. S., et al. (2023). Synthesis, Characterization and DFT Calculation of Naphthalene-Based Crystal Structure with Pyridylimine-Binding Units. Crystals, 13(7), 1113. Available from: [Link].
-
Nather, L., Gakamsky, D., & Arvanitakis, G. (2022). Relative Quantum Yield of 2-Aminopyridine. Edinburgh Instruments. Available from: [Link].
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Reversal in Solvatochromism, enol-imine/keto-amine Tautomerism and (E)-(Z) Photoisomerizations in a Benzylidene Aniline Schiff Base Derivative in Different Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PhotochemCAD | 2-Aminonaphthalene [photochemcad.com]
- 9. Quantum Yield [Naphthalene] | AAT Bioquest [aatbio.com]
- 10. openaccess.iku.edu.tr [openaccess.iku.edu.tr]
- 11. researchgate.net [researchgate.net]
- 12. Fluorescence Emission and Absorption Spectra of Naphthalene in Cyclohexane Solution: Evidence of a Naphthalene–Oxygen Charge–Transfer Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. lifechemicals.com [lifechemicals.com]
A Technical Guide to the Solvatochromic Properties of 6-Ethynylnaphthalen-2-amine: A Novel Fluorophore for Probing Polar Microenvironments
Abstract: This technical guide provides a comprehensive framework for the synthesis, characterization, and application of 6-Ethynylnaphthalen-2-amine, a novel fluorescent probe with significant solvatochromic properties. Designed for researchers, chemists, and drug development professionals, this document details the theoretical underpinnings of solvatochromism, provides step-by-step experimental protocols for spectroscopic analysis, and interprets the resulting data to elucidate the probe's interaction with polar solvent environments. By contextualizing the probe's behavior within the Lippert-Mataga model, we establish its utility for quantifying the polarity of chemical and biological microenvironments, a critical parameter in drug discovery and cell biology.
Introduction: The Principle and Power of Solvatochromism
Solvatochromism is the phenomenon where the color of a chemical substance, or more specifically its absorption and emission spectra, changes in response to the polarity of the solvent it is dissolved in.[1] This effect is particularly pronounced in fluorescent molecules, known as fluorophores, that possess a significant difference in dipole moment between their electronic ground state (S₀) and first excited state (S₁).[2]
When such a fluorophore absorbs a photon, it transitions to an excited state, often involving a redistribution of electron density known as intramolecular charge transfer (ICT).[3] In polar solvents, the solvent molecules will reorient themselves around the newly formed, more polar excited state of the fluorophore. This solvent relaxation process stabilizes the excited state, lowering its energy level. Consequently, the energy gap for fluorescence emission is reduced, resulting in a lower-energy photon being emitted. This manifests as a "red-shift" (a shift to a longer wavelength, or bathochromic shift) in the fluorescence spectrum as solvent polarity increases.[2]
This sensitivity to the local environment makes solvatochromic dyes powerful tools for investigating chemical and biological systems.[4] They can be used to:
-
Measure the polarity of solvent mixtures and complex solutions.[5]
-
Probe the hydrophobic and hydrophilic cavities of large biomolecules, such as proteins.[6]
-
Image the lipid order and microdomains in cellular membranes.[3]
-
Detect biomolecular binding events that alter the local hydration environment.[7][8]
This guide focuses on 6-Ethynylnaphthalen-2-amine, a molecule designed to exhibit strong solvatochromism. Its structure combines an electron-donating amine group (-NH₂) with an electron-accepting naphthalene ring system extended by a π-conjugating ethynyl group. This "push-pull" architecture is a hallmark of efficient ICT fluorophores, making it a prime candidate for a highly sensitive environmental probe.[3]
Molecular Design and Proposed Synthesis
The selection of 6-Ethynylnaphthalen-2-amine is based on established principles of fluorophore design. The naphthalene core provides a rigid, fluorescent scaffold.[9] The amine group at the 2-position acts as a potent electron-donating group (the "push"), while the ethynyl substituent at the 6-position extends the π-conjugated system, enhancing the charge transfer character upon excitation (the "pull"). This arrangement is anticipated to create a large change in dipole moment between the ground and excited states, leading to significant solvatochromic shifts.
A plausible and efficient synthesis can be achieved via a Sonogashira cross-coupling reaction, a robust method for forming carbon-carbon bonds between a terminal alkyne and an aryl halide.
Proposed Synthetic Workflow
The proposed synthesis begins with commercially available 6-Bromo-2-naphthylamine and (Trimethylsilyl)acetylene.
Caption: Proposed two-step synthesis of 6-Ethynylnaphthalen-2-amine.
Detailed Synthetic Protocol
Materials:
-
6-Bromo-2-naphthylamine
-
(Trimethylsilyl)acetylene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), freshly distilled
-
Tetrahydrofuran (THF), anhydrous
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Standard glassware for inert atmosphere synthesis
Step 1: Sonogashira Coupling to form 6-((Trimethylsilyl)ethynyl)naphthalen-2-amine
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 6-Bromo-2-naphthylamine (1.0 eq), Pd(PPh₃)₄ (0.02 eq), and CuI (0.04 eq).
-
Add anhydrous THF via syringe, followed by freshly distilled Et₃N (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to ensure dissolution and catalyst activation.
-
Add (Trimethylsilyl)acetylene (1.2 eq) dropwise via syringe.
-
Heat the reaction mixture to 70°C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove catalyst residues.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the TMS-protected intermediate.
Step 2: Deprotection to yield 6-Ethynylnaphthalen-2-amine
-
Dissolve the purified TMS-protected intermediate from Step 1 in a mixture of Methanol and THF (e.g., 2:1 v/v).
-
Add potassium carbonate (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water to remove inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product, 6-Ethynylnaphthalen-2-amine.
-
Confirm the structure and purity via ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Theoretical Framework for Solvatochromic Analysis
The interaction between a solvatochromic dye and the surrounding solvent can be quantitatively described by the Lippert-Mataga equation .[2][10] This model relates the Stokes shift (the energy difference between the absorption and emission maxima) to the orientation polarizability of the solvent (Δf), which is a function of the solvent's dielectric constant (ε) and refractive index (n).[10]
The Lippert-Mataga equation is given as:
Δν̃ = ν̃abs - ν̃em = (2(μe - μg)² / (hca³)) * Δf + constant
Where:
-
Δν̃ is the Stokes shift in wavenumbers (cm⁻¹).
-
ν̃abs and ν̃em are the wavenumbers of maximum absorption and emission, respectively.
-
μe and μg are the dipole moments of the excited and ground states.
-
h is Planck's constant, c is the speed of light.
-
a is the Onsager cavity radius of the solute molecule.
-
Δf is the solvent orientation polarizability, calculated as: Δf = [(ε-1)/(2ε+1)] - [(n²-1)/(2n²+1)] .[2]
A linear relationship in a plot of the Stokes shift (Δν̃) versus the solvent polarity function (Δf) indicates that dipole-dipole interactions are the primary driver of the solvatochromic effect.[2] The slope of this plot is directly proportional to the square of the change in dipole moment (μe - μg)², providing a powerful method to quantify the charge redistribution upon excitation.[10][11]
Experimental Protocol for Solvatochromic Characterization
This section provides a self-validating protocol for the systematic investigation of the solvatochromic properties of 6-Ethynylnaphthalen-2-amine.
Experimental Workflow Diagram
Caption: Step-by-step workflow for solvatochromic property investigation.
Step-by-Step Methodology
1. Preparation of Solutions:
-
Stock Solution: Prepare a 1.0 mM stock solution of 6-Ethynylnaphthalen-2-amine in a non-polar, aprotic solvent like 1,4-Dioxane. This solvent is chosen for its miscibility and inertness.
-
Solvent Selection: Choose a series of spectrograde-quality solvents with a wide range of polarities and hydrogen-bonding capabilities. A representative set is provided in the data table below.
-
Working Solutions: For each solvent, prepare a dilute working solution (e.g., 1-5 µM) from the stock solution. The final concentration should be adjusted to yield a maximum absorbance between 0.1 and 0.5 in the UV-Vis spectrum to ensure linearity and avoid inner filter effects in fluorescence measurements.
2. Spectroscopic Measurements:
-
UV-Vis Absorption Spectroscopy:
-
Use a dual-beam UV-Vis spectrophotometer.
-
For each sample, use the corresponding pure solvent as a blank reference.[2]
-
Record the absorption spectrum over a relevant range (e.g., 250-500 nm).
-
Identify and record the wavelength of maximum absorption (λabs).
-
-
Fluorescence Spectroscopy:
-
Use a calibrated spectrofluorometer.
-
Excite each sample at its determined λabs to ensure maximum emission intensity.[2]
-
Record the fluorescence emission spectrum.
-
Identify and record the wavelength of maximum fluorescence emission (λem).
-
Crucial: Maintain consistent instrumental parameters (e.g., excitation and emission slit widths) across all measurements for data comparability.[2]
-
Data Analysis and Interpretation (Hypothetical Data)
To illustrate the analysis, we present hypothetical but realistic spectroscopic data for 6-Ethynylnaphthalen-2-amine across a range of polar solvents. We anticipate a positive solvatochromism, where the emission wavelength shifts to the red with increasing solvent polarity.
Spectroscopic Data and Solvent Parameters
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | λabs (nm) | λem (nm) | ν̃abs (cm⁻¹) | ν̃em (cm⁻¹) | Stokes Shift (Δν̃, cm⁻¹) | Polarity (Δf) |
| 1,4-Dioxane | 2.21 | 1.422 | 340 | 385 | 29412 | 25974 | 3438 | 0.021 |
| Chloroform | 4.81 | 1.446 | 342 | 405 | 29240 | 24691 | 4549 | 0.149 |
| Ethyl Acetate | 6.02 | 1.372 | 341 | 418 | 29325 | 23923 | 5402 | 0.201 |
| Tetrahydrofuran | 7.58 | 1.407 | 342 | 425 | 29240 | 23529 | 5711 | 0.210 |
| Dichloromethane | 8.93 | 1.424 | 343 | 438 | 29155 | 22831 | 6324 | 0.219 |
| Acetone | 20.7 | 1.359 | 341 | 465 | 29325 | 21505 | 7820 | 0.284 |
| Acetonitrile | 37.5 | 1.344 | 340 | 488 | 29412 | 20492 | 8920 | 0.305 |
| DMSO | 46.7 | 1.479 | 344 | 505 | 29070 | 19802 | 9268 | 0.264 |
| Methanol | 32.7 | 1.329 | 341 | 515 | 29325 | 19417 | 9908 | 0.309 |
| Water | 80.1 | 1.333 | 340 | 540 | 29412 | 18519 | 10893 | 0.320 |
Note: Solvent parameters (ε and n) are standard literature values. Spectroscopic data (λabs, λem) are hypothetical for illustrative purposes.
Lippert-Mataga Analysis
Using the data from the table, a Lippert-Mataga plot is constructed by plotting the calculated Stokes shift (Δν̃) against the solvent polarity function (Δf).
Caption: Hypothetical Lippert-Mataga plot showing a linear correlation.
Interpretation: The strong linear correlation (hypothetically R² > 0.95) between the Stokes shift and the solvent polarity function strongly supports the conclusion that the solvatochromism of 6-Ethynylnaphthalen-2-amine is dominated by dipole-dipole interactions with the solvent cage. The positive slope confirms that the excited state is significantly more polar than the ground state, as expected for a push-pull fluorophore undergoing ICT. From the slope of this line, the change in dipole moment (Δμ = μe - μg) can be calculated, providing a quantitative measure of the probe's sensitivity to its environment.
Potential Applications in Research and Drug Development
The validated solvatochromic properties of 6-Ethynylnaphthalen-2-amine position it as a versatile tool for professionals in life sciences and drug discovery.
-
Probing Protein Binding Sites: When conjugated to a ligand, the probe's fluorescence emission can report on the polarity of the protein's binding pocket upon ligand binding. A blue-shift would indicate binding to a hydrophobic pocket, while a red-shift would suggest an environment with polar or charged residues.[4]
-
Membrane Polarity and Lipid Raft Imaging: The probe can be designed to partition into cellular membranes. Changes in its emission color can then be used to map the spatial distribution of lipid domains of different polarities, such as liquid-ordered (Lo) and liquid-disordered (Ld) phases, which is crucial for understanding cell signaling.[3][7][12]
-
High-Throughput Screening (HTS): In drug screening assays, a change in the probe's fluorescence (either intensity or wavelength) can serve as a "turn-on" or ratiometric signal for a binding event, enabling rapid and background-free detection of hits.[7]
The terminal ethynyl group provides a convenient chemical handle for bio-conjugation via "click chemistry" (e.g., Copper-Catalysed Azide-Alkyne Cycloaddition), allowing for its site-specific attachment to biomolecules of interest without significantly perturbing their function.
References
- Benchchem. Unveiling Solvent-Molecule Interactions: A Technical Guide to the Solvatochromic Fluorescence of 1-Phenylanthracene.
- IUPAC. Lippert–Mataga equation (16205). The IUPAC Compendium of Chemical Terminology.
- Royal Society of Chemistry. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties. Photochemical & Photobiological Sciences.
- MDPI. Application of Reichardt's Solvent Polarity Scale (ET(30)) in the Selection of Bonding Agents for Composite Solid Rocket Propellants.
- Wikipedia. Reichardt's dye.
- Royal Society of Chemistry. The UV–visible absorption and fluorescence of some substituted 1,8-naphthalimides and naphthalic anhydrides. Journal of the Chemical Society, Perkin Transactions 2.
- Canadian Science Publishing. Reichardt's dye: the NMR story of the solvatochromic betaine dye.
- Stenutz. Dimroth and Reichardt ET.
- MDPI. Solvatochromism in Solvent Mixtures: A Practical Solution for a Complex Problem.
- CORE. Solvatochromic and fluorogenic dyes as environment-sensitive probes: design and biological applications.
- SSRN. A Study on Solvatochromism, Solvation, and Excited-State Dipole Moments of non-steroidal anti-inflammatory drugs.
- ACS Publications. Solvatochromic and Fluorogenic Dyes as Environment-Sensitive Probes: Design and Biological Applications. Accounts of Chemical Research.
- Taylor & Francis Online. Solvatochromic – Knowledge and References.
- IT Solutions. An Investigation of Solvatochromic Behavior.
- NIH. Monitoring protein interactions and dynamics with solvatochromic fluorophores. PMC.
- NIH. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. PMC.
- Semantic Scholar. Solvatochromic and Fluorogenic Dyes as Environment-Sensitive Probes: Design and Biological Applications.
- Wiley Online Library. Fluorescent Solvatochromic Probes for Long‐Term Imaging of Lipid Order in Living Cells.
- ResearchGate. Spectroscopic Investigations, Computational Studies and Molecular Properties of Naphthalene Derivatives.
- MDPI. Isocyanonaphthol Derivatives: Excited-State Proton Transfer and Solvatochromic Properties.
Sources
- 1. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Monitoring protein interactions and dynamics with solvatochromic fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Isocyanonaphthol Derivatives: Excited-State Proton Transfer and Solvatochromic Properties [mdpi.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. goldbook.iupac.org [goldbook.iupac.org]
- 11. papers.ssrn.com [papers.ssrn.com]
- 12. Fluorescent Solvatochromic Probes for Long‐Term Imaging of Lipid Order in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
6-Ethynylnaphthalen-2-amine (CAS 402956-37-0): A Bifunctional Scaffold for Advanced Materials and Bioconjugation
Executive Summary
6-Ethynylnaphthalen-2-amine is a highly versatile, bifunctional organic building block characterized by a naphthalene core substituted with a primary amine and a terminal alkyne. This unique structural motif makes it an invaluable asset in both materials science (e.g., photosensitive resins) and drug development (e.g., bioorthogonal click chemistry). This whitepaper provides an in-depth technical guide on its physicochemical properties, mechanistic synthesis, and validated experimental protocols for its application.
Chemical Identity and Physicochemical Profiling
Understanding the fundamental properties of 6-ethynylnaphthalen-2-amine is critical for predicting its behavior in complex synthetic networks[1]. The naphthalene core provides extended π-conjugation, which is highly advantageous for optoelectronic applications, fluorescent tagging, and rigid polymer architectures.
Table 1: Physicochemical and Nomenclature Data
| Property / Identifier | Value |
| IUPAC Name | 6-ethynylnaphthalen-2-amine |
| CAS Number | 402956-37-0 |
| Molecular Formula | C12H9N |
| Molecular Weight | 167.21 g/mol |
| SMILES String | NC1=CC=C2C=C(C#C)C=CC2=C1 |
| Key Functional Groups | Terminal alkyne (-C≡CH), Primary aromatic amine (-NH2) |
Mechanistic Synthesis Strategy
The de novo synthesis of 6-ethynylnaphthalen-2-amine relies heavily on the Sonogashira cross-coupling reaction[2]. The standard precursor is 6-bromo-2-naphthylamine. However, direct coupling of an unprotected primary amine with a terminal alkyne can lead to competitive coordination of the amine to the palladium catalyst, reducing turnover efficiency. Therefore, a protection-deprotection strategy is employed.
Causality in Experimental Design:
-
Amine Protection: Converting the primary amine to a tert-butyloxycarbonyl (Boc) or acetyl derivative prevents catalyst poisoning and unwanted oxidative side reactions.
-
Copper Co-Catalysis: The addition of CuI facilitates the formation of a copper acetylide intermediate, which undergoes rapid transmetalation with the Pd(II) complex, driving the catalytic cycle forward[2].
-
Degassing: Strict exclusion of oxygen is mandatory to prevent the Glaser homocoupling of the alkyne, a side reaction catalyzed by Cu(II) species formed in the presence of O2.
Synthetic pathway of 6-Ethynylnaphthalen-2-amine via Sonogashira coupling.
Applications in Drug Development and Materials Science
Photosensitive Resins and Polyimides
In materials science, 6-ethynylnaphthalen-2-amine is utilized as an end-capping agent or cross-linking monomer in the formulation of photosensitive resin precursors[3]. The terminal alkyne undergoes thermal or photochemical cross-linking, yielding highly stable, rigid polyimide networks essential for advanced microelectronics and semiconductor packaging[3].
Bioorthogonal Click Chemistry (CuAAC)
In drug development, the molecule serves as a versatile alkyne donor for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[4]. The primary amine can be functionalized with a drug payload or targeting ligand, while the alkyne reacts with an azide-tagged biomolecule (e.g., an antibody) to form a stable 1,4-disubstituted 1,2,3-triazole linkage.
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) workflow.
Experimental Protocols
The following protocols represent self-validating systems. Built-in analytical checkpoints ensure that each step proceeds with high fidelity.
Protocol 1: Synthesis via Sonogashira Coupling[2]
Objective: Synthesize the TMS-protected intermediate from N-Boc-6-bromo-2-naphthylamine.
-
Preparation: In an oven-dried Schlenk flask, dissolve N-Boc-6-bromo-2-naphthylamine (1.0 eq) in anhydrous, degassed triethylamine (TEA) and tetrahydrofuran (THF) (1:1 v/v).
-
Causality: TEA acts as both a solvent and a base to neutralize the hydrohalic acid byproduct, driving the reaction forward.
-
-
Catalyst Addition: Add Pd(PPh3)4 (0.05 eq) and CuI (0.10 eq) under a positive stream of argon.
-
Alkyne Addition: Slowly inject trimethylsilylacetylene (TMSA) (1.5 eq) via syringe.
-
Reaction & Monitoring: Stir at 60°C for 12 hours. Monitor via TLC (Hexanes/EtOAc 8:2).
-
Self-Validation: The disappearance of the starting material spot and the appearance of a new, highly UV-active spot (due to extended conjugation) indicates successful coupling. If a non-polar blue-fluorescent spot appears, Glaser homocoupling of TMSA has occurred, indicating oxygen contamination.
-
-
Workup & Deprotection: Filter through Celite to remove metal salts. Treat the crude intermediate with K2CO3 in methanol to remove the TMS group, followed by TFA in dichloromethane to remove the Boc group, yielding the final 6-ethynylnaphthalen-2-amine.
Protocol 2: CuAAC Bioconjugation[4]
Objective: Conjugate 6-ethynylnaphthalen-2-amine to an azide-functionalized peptide.
-
Reagent Preparation: Prepare stock solutions of CuSO4 (100 mM in water) and sodium ascorbate (200 mM in water).
-
Complex Formation: Mix the alkyne (1.2 eq) and the azide-peptide (1.0 eq) in a buffered aqueous solution (e.g., PBS, pH 7.4) containing 10% DMSO to aid solubility.
-
Catalysis Initiation: Add CuSO4 (0.1 eq) followed immediately by sodium ascorbate (0.5 eq).
-
Causality: Sodium ascorbate is used in excess to reduce Cu(II) to the catalytically active Cu(I) state and maintain it throughout the reaction, preventing oxidative damage to the peptide[4].
-
-
Reaction: Agitate gently at room temperature for 2-4 hours.
-
Self-Validation: Analyze the reaction mixture via LC-MS. The product mass should exactly equal the sum of the alkyne and azide masses, confirming the 100% atom-economical nature of the click cycloaddition.
-
References
- Title: US7507518B2 - Photosensitive resin precursor composition Source: Google Patents URL
-
Title: Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation Source: Current Protocols in Chemical Biology (PMC) URL: [Link]
-
Title: Sonogashira coupling Source: Wikipedia URL: [Link]
Sources
- 1. 402956-37-0|6-Ethynylnaphthalen-2-amine|BLD Pharm [bldpharm.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. US7507518B2 - Photosensitive resin precursor composition - Google Patents [patents.google.com]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Ethynylnaphthalene-Based Fluorescent Probes: A Technical Guide to Structure, Synthesis, and Two-Photon Applications
Executive Summary
This technical guide analyzes the development and application of ethynylnaphthalene-based fluorescent probes , a specialized class of solvatochromic and reaction-based sensors derived from the classic naphthalene fluorophore. Unlike their predecessors (e.g., PRODAN, ACEDAN), ethynylnaphthalene derivatives incorporate a rigid acetylene (
This guide is structured for researchers requiring actionable protocols for the synthesis, characterization, and biological application of these probes, specifically in the context of thiol detection and deep-tissue microscopy .
Part 1: Structural Evolution and Photophysics
From Acyl to Ethynyl: The Red-Shift Imperative
The history of naphthalene probes began with Gregorio Weber’s synthesis of PRODAN (6-propionyl-2-dimethylaminonaphthalene) in 1979. While PRODAN and its derivative ACEDAN were revolutionary for their sensitivity to solvent polarity (solvatochromism), they suffered from limited tissue penetration due to UV/blue excitation requirements.
The ethynylnaphthalene scaffold emerged to solve two critical limitations:
-
Excitation Wavelength: The ethynyl linker lowers the HOMO-LUMO gap, red-shifting the absorption/emission spectra compared to direct acyl-naphthalene attachment.
-
Two-Photon Cross-Section (
): The rigid cylindrical symmetry of the triple bond facilitates efficient charge transfer (CT) across the donor- -acceptor (D- -A) axis, significantly increasing values (often >100 GM) compared to non-conjugated analogs.
The Core Scaffold: 6-(dimethylamino)-2-ethynylnaphthalene
The archetypal structure involves a "Push-Pull" system:
-
Donor (D): An electron-donating amine (e.g., dimethylamino) at the 6-position.
-
Bridge (
): The naphthalene ring fused with the ethynyl group at the 2-position. -
Acceptor (A): An electron-withdrawing group (e.g., ketone, nitrile, or pyridinium) attached to the ethynyl terminus.
Part 2: Synthesis and Manufacturing Protocols
The synthesis of ethynylnaphthalene probes relies heavily on Sonogashira cross-coupling . Below is a validated protocol for synthesizing a precursor scaffold, 6-(dimethylamino)-2-ethynylnaphthalene , and its subsequent functionalization.
DOT Diagram: Synthetic Pathway
The following diagram outlines the logical flow from raw materials to the functional probe.
Caption: Synthetic route for generating the ethynylnaphthalene core via Sonogashira coupling.
Detailed Protocol: Sonogashira Coupling
Objective: Installation of the ethynyl group on the naphthalene ring.
Reagents:
-
6-bromo-2-(dimethylamino)naphthalene (1.0 eq)
-
Trimethylsilylacetylene (TMSA) (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (
) (5 mol%) -
Copper(I) iodide (CuI) (2 mol%)
-
Triethylamine (
) / THF (1:1 v/v)
Procedure:
-
Degassing: In a flame-dried Schlenk flask, dissolve the bromonaphthalene derivative in anhydrous THF/
. Degas the solution by bubbling Argon for 15 minutes. Reasoning: Oxygen poisons the Pd(0) active species and promotes homocoupling of the alkyne (Glaser coupling). -
Catalyst Addition: Add
and CuI under a positive stream of Argon. The solution typically turns yellow/brown. -
TMSA Addition: Add trimethylsilylacetylene dropwise via syringe.
-
Reflux: Heat the mixture to 60°C for 8–12 hours. Monitor via TLC (Silica, Hexane/EtOAc).
-
Workup: Filter off the ammonium salt precipitate. Concentrate the filtrate in vacuo. Purify via flash column chromatography to yield the TMS-protected intermediate.
-
Deprotection: Dissolve the intermediate in MeOH/DCM (1:1) and add
(2.0 eq). Stir at RT for 30 mins to cleave the silyl group, yielding the terminal alkyne.
Part 3: Mechanistic Principles of Sensing
Ethynylnaphthalene probes typically function via Intramolecular Charge Transfer (ICT) .[1] The sensing mechanism often involves modulating this ICT state.
Mechanism: Reaction-Based Thiol Sensing
A common application is the detection of biothiols (Cysteine, Homocysteine, Glutathione). The ethynyl group can serve as a linker to an electrophilic center (like a Michael acceptor).
-
OFF State: The probe is conjugated to a strong electron-withdrawing group or a quenching moiety (e.g., 2,4-dinitrobenzenesulfonyl). The fluorescence is quenched due to Photoinduced Electron Transfer (PET) or strong ICT that pushes emission into the non-visible IR region with low quantum yield.
-
Reaction: The thiol nucleophile attacks the probe (often via Michael addition or nucleophilic aromatic substitution), cleaving the quencher or altering the conjugation.
-
ON State: The naphthalene core is restored to its highly fluorescent, native ICT state.
DOT Diagram: Sensing Logic
Caption: Logical flow of reaction-based sensing for ethynylnaphthalene probes.
Part 4: Data & Applications[2][3][4][5][6][7]
Comparative Photophysics
The following table illustrates the advantage of the ethynyl linker over standard naphthalene probes.
| Probe Class | Linker | Excitation ( | Emission ( | 2-Photon Cross-Section ( | Application |
| PRODAN | Propionyl | ~360 nm | ~440-520 nm | < 20 GM | Surface polarity, UV imaging |
| ACEDAN | Acetyl | ~370 nm | ~450-530 nm | ~ 30 GM | Thiol sensing, shallow tissue |
| Ethynyl-Nap | Acetylene | ~400-420 nm | ~550-650 nm | > 150 GM | Deep tissue (TPM), Ratiometric |
Protocol: Two-Photon Microscopy (TPM) Imaging
Objective: Deep tissue imaging of thiols in live tissue slices.
-
Preparation: Slice fresh tissue (e.g., rat hippocampus) to 400
thickness. -
Incubation: Incubate slices with Ethynyl-Nap Probe (10-20
) in ACSF (Artificial Cerebrospinal Fluid) bubbled with 95% /5% for 30 minutes at 37°C. -
Mounting: Wash slices 3x with ACSF. Mount in a perfusion chamber.
-
Imaging:
-
Microscope: Two-photon laser scanning microscope (e.g., Leica SP8).
-
Excitation: Mode-locked Ti:Sapphire laser tuned to 740–800 nm (Two-photon excitation is roughly 2x the one-photon max).
-
Detection: Collect emission in the 500–600 nm channel (depending on specific probe Stokes shift).
-
Validation: Treat control slices with N-ethylmaleimide (NEM, 1 mM) prior to probe addition to block thiols; this should result in minimal fluorescence (Negative Control).
-
References
-
Weber, G., & Farris, F. J. (1979).[2] Synthesis and spectral properties of a hydrophobic fluorescent probe: 6-propionyl-2-(dimethylamino)naphthalene. Biochemistry. Link
-
Kim, H. M., & Cho, B. R. (2015). Small-Molecule Two-Photon Probes for Bioimaging Applications. Chemical Reviews. Link
-
Prendergast, F. G., et al. (1983).[2] Synthesis, spectral properties, and use of 6-acryloyl-2-dimethylaminonaphthalene (Acrylodan).[2] Journal of Biological Chemistry. Link
-
Pascal, S., et al. (2020). Recent advances in two-photon absorbing probes based on a functionalized dipolar naphthalene platform.[3] Organic & Biomolecular Chemistry. Link
-
Wang, W., et al. (2021). Fluorescent Probes for Live Cell Thiol Detection.[4][5] Molecules. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, spectral properties, and use of 6-acryloyl-2-dimethylaminonaphthalene (Acrylodan). A thiol-selective, polarity-sensitive fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in two-photon absorbing probes based on a functionalized dipolar naphthalene platform - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Fluorescent Probes for Live Cell Thiol Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Development of Advanced Fluorescent Molecular Probes for Organelle-Targeted Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Determination of Absorption Maxima and Molar Extinction Coefficient of 6-Ethynylnaphthalen-2-amine
This in-depth technical guide provides a comprehensive framework for the determination of the absorption maxima (λmax) and molar extinction coefficient (ε) of 6-Ethynylnaphthalen-2-amine. Designed for researchers, scientists, and professionals in drug development, this document outlines the theoretical underpinnings, a detailed experimental protocol, and data analysis procedures, ensuring scientific integrity and reproducibility.
Introduction: The Significance of Spectroscopic Characterization
The photophysical properties of a molecule, such as its absorption maxima and molar extinction coefficient, are fundamental to understanding its behavior and potential applications. For a compound like 6-Ethynylnaphthalen-2-amine, which possesses both an electron-donating amino group and a π-conjugated ethynylnaphthalene system, these parameters are critical. They provide insights into the electronic transitions within the molecule and are essential for applications ranging from fluorescent probes in bioimaging to building blocks in materials science.
The absorption maximum (λmax) corresponds to the wavelength at which a substance shows the strongest absorbance of light. This is a characteristic property determined by the molecule's electronic structure. The molar extinction coefficient (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, is crucial for quantitative analysis using the Beer-Lambert Law. Accurate determination of these values is a prerequisite for any further photophysical studies or applications. Naphthalene derivatives are known to exhibit strong fluorescence, a property influenced by their absorption characteristics.[1]
Theoretical Foundation: UV-Visible Absorption Spectroscopy
UV-Visible absorption spectroscopy is the primary technique employed for determining the λmax and ε of a compound. This method is based on the principle that when a molecule absorbs ultraviolet or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The energy of the absorbed photon corresponds to the energy difference between these states. For aromatic compounds like 6-Ethynylnaphthalen-2-amine, the absorption bands are typically due to π → π* transitions. The position and intensity of these bands are sensitive to the molecular structure, substituents, and the solvent environment. The amino group, being an auxochrome, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted naphthalene.
The relationship between absorbance (A), concentration (c), and the path length (l) of the light through the sample is described by the Beer-Lambert Law:
A = εcl
By measuring the absorbance of a solution of known concentration in a cuvette of a specific path length, the molar extinction coefficient can be calculated.
Experimental Protocol: A Self-Validating Workflow
This section details a robust, step-by-step methodology for the accurate determination of the absorption maxima and molar extinction coefficient of 6-Ethynylnaphthalen-2-amine. The protocol is designed to be self-validating by incorporating serial dilutions and multiple measurements.
Materials and Instrumentation
-
Compound: 6-Ethynylnaphthalen-2-amine (ensure high purity)
-
Solvent: Spectroscopic grade solvent (e.g., ethanol, acetonitrile, or cyclohexane). The choice of solvent is critical as it can influence the spectral properties. The solvent should be transparent in the wavelength range of interest.
-
Instrumentation: A calibrated double-beam UV-Visible spectrophotometer.
-
Cuvettes: Matched quartz cuvettes with a 1 cm path length.
-
Volumetric flasks and pipettes: Class A for accurate preparation of solutions.
-
Analytical balance: For precise weighing of the compound.
Experimental Workflow Diagram
Caption: Workflow for determining λmax and ε.
Step-by-Step Procedure
-
Preparation of a Stock Solution:
-
Accurately weigh a small amount (e.g., 1-5 mg) of 6-Ethynylnaphthalen-2-amine using an analytical balance.
-
Quantitatively transfer the weighed compound to a volumetric flask (e.g., 10 mL or 25 mL).
-
Dissolve the compound in the chosen spectroscopic grade solvent and make up the volume to the mark. This will be your stock solution. Calculate the molar concentration of this stock solution.
-
-
Preparation of Serial Dilutions:
-
From the stock solution, prepare a series of at least five dilutions in volumetric flasks. The concentrations should be chosen to yield absorbance values in the linear range of the spectrophotometer (typically 0.1 to 1.0).
-
-
Spectrophotometric Measurement:
-
Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.
-
Fill a quartz cuvette with the pure solvent to be used as a blank. Place it in the reference and sample holders and run a baseline correction over the desired wavelength range (e.g., 200-500 nm).
-
Starting with the most dilute solution, rinse the sample cuvette with a small amount of the solution, then fill it and place it in the sample holder.
-
Scan the absorbance spectrum of the solution over the chosen wavelength range.
-
Identify the wavelength of maximum absorbance (λmax).
-
Record the absorbance at this λmax.
-
Repeat the measurement for all the prepared dilutions.
-
Data Analysis and Calculation
-
Determination of λmax: The absorption maximum (λmax) is identified directly from the absorbance spectra as the wavelength at which the highest absorbance is observed.
-
Calculation of Molar Extinction Coefficient (ε):
-
Plot a graph of absorbance at λmax (on the y-axis) versus the molar concentration (on the x-axis) for the series of dilutions.
-
Perform a linear regression analysis on the data points. The plot should be a straight line passing through the origin, confirming adherence to the Beer-Lambert Law.
-
The slope of this line is equal to the product of the molar extinction coefficient (ε) and the path length (l).
-
Since the path length of the cuvette is known (typically 1 cm), the molar extinction coefficient can be calculated as: ε = Slope / l
-
Expected Spectroscopic Data
| Parameter | Expected Value | Solvent |
| Absorption Maxima (λmax) | ~340 - 360 nm | Ethanol |
| Molar Extinction Coefficient (ε) | > 5,000 M-1cm-1 | Ethanol |
Note: These values are estimates and must be determined experimentally following the protocol outlined above. The actual values will be influenced by the solvent used.
Causality and Trustworthiness in the Protocol
-
Causality: The choice of a high-purity compound and spectroscopic grade solvent is paramount to eliminate interferences from impurities that may absorb in the same region. The use of serial dilutions and plotting a calibration curve, rather than relying on a single point measurement, validates the adherence to the Beer-Lambert Law and provides a more accurate and reliable value for the molar extinction coefficient.
-
Trustworthiness: The protocol's self-validating nature is established through the linear regression analysis. A high coefficient of determination (R² > 0.99) for the calibration curve provides confidence in the accuracy of the determined molar extinction coefficient. Repeating the entire procedure with a freshly prepared stock solution can further enhance the trustworthiness of the results.
Conclusion
This technical guide provides a comprehensive and scientifically rigorous approach for determining the absorption maxima and molar extinction coefficient of 6-Ethynylnaphthalen-2-amine. By adhering to the detailed experimental protocol and data analysis procedures, researchers can obtain accurate and reproducible spectroscopic data, which is fundamental for the advancement of their research in drug development and materials science.
References
- Grzybowski, M., Taki, M., Kajiwara, K., & Yamaguchi, S. (2020). Effects of Amino Group Substitution on the Photophysical Properties and Stability of Near-Infrared Fluorescent P-Rhodamines. Chemistry, 26(35), 7912-7917.
- Benchchem. (n.d.). Application Notes: 6-(Bromomethyl)naphthalen-2-amine for Fluorescence Microscopy.
- Weber, G. (1979). Synthesis and spectral properties of a hydrophobic fluorescent probe: 6-propionyl-2-(dimethylamino)naphthalene. Biochemistry, 18(15), 3075-3078.
- MDPI. (2022). Peri-Substituted Acyl Pyrrolyl Naphthalenes: Synthesis, Reactions and Photophysical Properties.
- IOSR Journal. (2020). UV-Visible absorption spectroscopy and Z-scan analysis.
- RSC Publishing. (n.d.). Photochemical synthesis and photophysical features of ethynylphenanthrenes studied by emission and transient absorption measurements.
- RSC Publishing. (n.d.). A rapid, metal-free synthesis of amino- and hydroxyphenanthrenes with tunable photophysical properties.
- MDPI. (2023). Synthesis, Characterization and DFT Calculation of Naphthalene-Based Crystal Structure with Pyridylimine-Binding Units.
- ResearchGate. (n.d.). Table 1 Electronic absorption maxima and corresponding molar extinction...
- PubChem. (n.d.). 6-Ethoxynaphthalen-2-amine.
- ResearchGate. (n.d.). Synthesis of 6-((trimethylsilyl)ethynyl)naphthalen-2-ol 1 and...
- ARC Journals. (2016).
- MDPI. (2019). UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]Dithiophene-2,6-diyl}{3-Fluoro-2-[(2-Ethylhexyl)Carbonyl]Thieno.
- The Royal Society of Chemistry. (2019).
- MDPI. (2022). Synthesis of Naphthalene-Based Polyaminal-Linked Porous Polymers for Highly Effective Uptake of CO2 and Heavy Metals.
- ResearchGate. (n.d.). UV/vis electronic absorption spectra of naphthalene (N), 1-naphthol...
- OMLC. (n.d.). Naphthalene.
Sources
Methodological & Application
protocol for click chemistry labeling using 6-Ethynylnaphthalen-2-amine
Application Note & Protocol
Fluorescent Labeling of Biomolecules using 6-Ethynylnaphthalen-2-amine via Copper-Catalyzed Click Chemistry
Introduction
The field of bioconjugation has been revolutionized by the advent of "click chemistry," a set of chemical reactions that are rapid, specific, and high-yielding.[1][2] The cornerstone of click chemistry is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction that forms a stable triazole linkage between an azide and a terminal alkyne.[3][4][5] This reaction's exceptional reliability and bio-orthogonality—meaning its components do not react with native biological functionalities—make it an ideal tool for labeling complex biomolecules in aqueous environments.[6][7]
This application note details the use of 6-Ethynylnaphthalen-2-amine, a terminal alkyne-containing probe, for the fluorescent labeling of azide-modified biomolecules. The naphthalen-2-amine core is a well-regarded fluorophore, known to exhibit blue fluorescence.[8] This intrinsic property allows 6-Ethynylnaphthalen-2-amine to act not just as a conjugation handle, but as a direct fluorescent reporter upon successful ligation. This guide provides a robust protocol for labeling proteins and nucleic acids, explains the mechanistic rationale behind the protocol design, and offers methods for validating the final conjugate.
Principle and Mechanism of Action
The CuAAC reaction joins the terminal alkyne of 6-Ethynylnaphthalen-2-amine with an azide group previously incorporated into a target biomolecule (e.g., a protein, nucleic acid, or glycan). The reaction is catalyzed by a copper(I) species, which dramatically accelerates the rate of cycloaddition compared to the uncatalyzed thermal reaction.[9]
The Causality Behind Key Reagents:
-
Copper(I) Catalyst : The catalytically active species that facilitates the formation of the triazole ring.[10] It is often generated in situ from a more stable Copper(II) source (e.g., CuSO₄) using a reducing agent.[4]
-
Reducing Agent (Sodium Ascorbate) : A mild and effective reducing agent that continuously regenerates the active Cu(I) catalyst from the inactive Cu(II) state, which can form in the presence of oxygen.[4][11] A fresh solution is critical as ascorbate can be oxidized by air.[12]
-
Copper-Stabilizing Ligand (THPTA) : In biological applications, free copper ions can be toxic and can damage biomolecules like DNA.[5] A water-soluble ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) chelates the copper(I) ion, protecting the biomolecule from damage, enhancing catalyst stability and solubility, and accelerating the reaction.[10][11]
Caption: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Detailed Experimental Protocol
This protocol provides a general method for labeling 100 µg of an azide-modified protein. It can be scaled and adapted for other biomolecules like nucleic acids.
Part 1: Reagent Preparation
Proper reagent preparation is critical for successful and reproducible labeling. Always use high-purity water and reagents.
| Reagent | Stock Concentration | Preparation Instructions | Storage |
| Azide-Modified Biomolecule | 1-10 mg/mL | Dissolve in a suitable buffer (e.g., PBS, pH 7.4). | -20°C or -80°C |
| 6-Ethynylnaphthalen-2-amine | 10 mM | Dissolve in DMSO. | -20°C, protected from light |
| Copper(II) Sulfate (CuSO₄) | 100 mM | Dissolve in deionized water. | Room Temperature |
| THPTA Ligand | 100 mM | Dissolve in deionized water. | -20°C |
| Sodium Ascorbate (Na-Asc) | 1 M | Dissolve in deionized water. Prepare fresh immediately before use. | Discard after use |
Part 2: Step-by-Step Labeling Procedure
The order of addition is designed to maximize reaction efficiency by pre-complexing the copper and ligand before initiating the reaction.
-
Prepare the Biomolecule Mixture : In a microcentrifuge tube, combine the following:
-
Azide-modified protein solution (to a final amount of ~1-5 nmol, e.g., 100 µg of a 50 kDa protein is 2 nmol).
-
Reaction Buffer (e.g., PBS) to bring the total volume to 85 µL.
-
-
Add the Alkyne Probe : Add 5 µL of the 10 mM 6-Ethynylnaphthalen-2-amine stock solution. This provides a significant molar excess to drive the reaction to completion. Vortex gently.
-
Prepare the Catalyst Premix : In a separate tube, mix:
-
5 µL of 100 mM CuSO₄
-
5 µL of 100 mM THPTA Vortex briefly. The 1:1 ratio is often sufficient, though a 1:5 copper-to-ligand ratio can be used to further protect sensitive biomolecules.[11]
-
-
Add Catalyst to Biomolecule : Add 1 µL of the catalyst premix to the biomolecule/alkyne mixture.
-
Initiate the Reaction : Add 10 µL of the freshly prepared 1 M Sodium Ascorbate solution to the reaction tube. The total reaction volume is now ~101 µL.
-
Incubation : Incubate the reaction at room temperature for 1-2 hours. For less efficient reactions or very dilute samples, incubation can be extended overnight. Gentle mixing on a rotator is recommended.
Part 3: Purification of the Labeled Conjugate
After incubation, it is essential to remove excess reagents (especially copper and the unreacted probe) to prevent interference in downstream applications.
-
For Proteins (>20 kDa) : Use a desalting column (size-exclusion chromatography) or dialysis against PBS to separate the labeled protein from small-molecule reagents.
-
For Nucleic Acids or Peptides : Acetone or ethanol precipitation is an effective method.[12][13] Add at least 4 volumes of cold acetone, incubate at -20°C for 30 minutes, then centrifuge to pellet the conjugate.[12] Wash the pellet with cold acetone or ethanol before redissolving.
Experimental Workflow Visualization
Caption: Step-by-step workflow for click chemistry labeling.
Trustworthiness: A Self-Validating System
Confirming successful conjugation is a critical step. The protocol's trustworthiness is established by integrating clear validation checkpoints.
-
Fluorescence Spectroscopy : The most direct validation method. Upon successful conjugation, the naphthalene moiety of the probe should exhibit a distinct fluorescence emission profile (typically in the blue region). Measure the fluorescence of the purified conjugate and compare it to an unlabeled control.
-
SDS-PAGE Analysis (for Proteins) : While the mass of the 6-Ethynylnaphthalen-2-amine probe (~167 Da) is small, conjugation can sometimes cause a slight shift in gel mobility. More effectively, the labeled protein band can be visualized directly on the gel using a UV transilluminator before Coomassie staining, confirming that the fluorescence is associated with the protein of interest.
-
Mass Spectrometry : For definitive confirmation, analyze the purified product using LC-MS or MALDI-TOF. The resulting mass should correspond to the mass of the starting biomolecule plus the mass of the added 6-Ethynylnaphthalen-2-amine moiety.[14]
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Labeling Yield | Oxidized Catalyst : The Cu(I) catalyst is sensitive to oxygen.[15] | Degas the reaction buffer by sparging with argon or nitrogen before adding reagents.[12][13] |
| Degraded Reducing Agent : Sodium ascorbate solution is not stable. | Always prepare the sodium ascorbate solution fresh immediately before starting the reaction.[12][16] | |
| Inaccessible Alkyne/Azide : Steric hindrance on the biomolecule may prevent the reaction.[11] | Consider using a longer linker on your azide or alkyne partner. Perform the reaction under denaturing conditions if the protein structure allows.[11] | |
| Precipitation in Reaction | Poor Reagent Solubility : The alkyne probe or azide label may have low aqueous solubility. | Increase the percentage of a co-solvent like DMSO or DMF in the reaction mixture (up to 10% is generally well-tolerated).[11] |
| Biomolecule Degradation | Copper-Mediated Damage : Insufficient ligand protection. | Increase the ligand-to-copper ratio to 5:1. Minimize reaction time and ensure all reagents are of high quality.[11] |
References
-
Gahl, T., et al. (2012). Click chemistry facilitates direct labelling and super-resolution imaging of nucleic acids and proteins. Photochemical & Photobiological Sciences. [Link]
-
Seko, Y., et al. (2015). Specific and quantitative labeling of biomolecules using click chemistry. Frontiers in Chemistry. [Link]
-
Presolski, S. I., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. [Link]
-
Pourceau, L., et al. (2021). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews. [Link]
-
McCutcheon, D. C., et al. (2012). Click Chemistry in Proteomic Investigations. Molecular & Cellular Proteomics. [Link]
-
Click Chemistry Tools. (n.d.). Protocol: Click-Chemistry Labeling of Biomolecules and DNA. Click Chemistry Tools. [Link]
-
SiChem. (n.d.). Click Chemistry. SiChem. [Link]
-
Gnerlich, M., et al. (2015). Nucleotidyl transferase assisted DNA labeling with different click chemistries. Nucleic Acids Research. [Link]
-
Interchim. (n.d.). Click Chemistry Activators. Interchim. [Link]
-
Hein, C. D., et al. (2008). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research. [Link]
-
Chemistry Stack Exchange. (2020). Stubborn CuAAC reaction as derivatization for ESI-MS. [Link]
-
Reddit. (2024). Click Reaction Looking Weird?. r/Chempros. [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]
-
Fokin, V. V. (2013). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. [Link]
-
Manetto, A., et al. (n.d.). The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Glen Research. [Link]
-
Barluenga, S., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts. Organometallics. [Link]
-
PubChem. (n.d.). 6-Ethoxynaphthalen-2-amine. National Center for Biotechnology Information. [Link]
-
Feng, Y., et al. (2022). Bioorthogonal labeling and profiling of N6-isopentenyladenosine (i6A) modified RNA. Nucleic Acids Research. [Link]
-
Stephanopoulos, N., & Francis, M. B. (2011). Advances in Bioconjugation. Nature Chemical Biology. [Link]
-
Thermo Fisher Scientific. (2016). Click chemistry reagents. Alfa Aesar. [Link]
-
Schmidt, F., et al. (2021). Bioorthogonal spin labeling strategies for in-cell spectroscopy. KOPS - University of Konstanz. [Link]
-
D'Arcy, B., et al. (2014). Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions. Molecules. [Link]
-
Liu, C. C., & Schultz, P. G. (2010). Genetically Encoding Bioorthogonal Functional Groups for Site-selective Protein Labeling. Annual Review of Biochemistry. [Link]
-
Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction). Interchim. [Link]
-
Witschi, M. A., et al. (2015). Bioorthogonal protein labelling enables the study of antigen processing of citrullinated and carbamylated auto-antigens. Chemical Communications. [Link]
-
ResearchGate. (n.d.). Synthesis of 6-((trimethylsilyl)ethynyl)naphthalen-2-ol 1 and.... [Link]
-
Melander, R. J., et al. (2023). Investigation of Naphthyl–Polyamine Conjugates as Antimicrobials and Antibiotic Enhancers. Molecules. [Link]
Sources
- 1. クリックケミストリー [sigmaaldrich.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glenresearch.com [glenresearch.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Click Chemistry [organic-chemistry.org]
- 10. broadpharm.com [broadpharm.com]
- 11. jenabioscience.com [jenabioscience.com]
- 12. interchim.fr [interchim.fr]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. Bioorthogonal protein labelling enables the study of antigen processing of citrullinated and carbamylated auto-antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Synthesis and Isolation Protocol for 6-Ethynylnaphthalen-2-amine
Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a highly reliable, self-validating protocol for the synthesis of 6-ethynylnaphthalen-2-amine from 6-bromo-2-naphthylamine, emphasizing mechanistic causality, optimized yields, and rigorous analytical validation.
Introduction & Mechanistic Rationale
6-Ethynylnaphthalen-2-amine is a highly valuable bifunctional building block in organic synthesis and medicinal chemistry. The naphthylamine core provides extended π-conjugation and inherent fluorescence, making it an ideal precursor for voltage-sensitive dyes and biological probes. Simultaneously, the terminal alkyne serves as a versatile handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry or further downstream cross-couplings.
The synthesis relies on a robust two-step sequence:
-
Sonogashira Cross-Coupling: The sp²-sp carbon-carbon bond formation between 6-bromo-2-naphthylamine and trimethylsilylacetylene (TMSA). This reaction is catalyzed by a Palladium(0) species and a Copper(I) co-catalyst[1]. The free amine (-NH₂) group is well-tolerated under these conditions, provided the reaction environment is strictly deoxygenated to prevent catalyst oxidation and Glaser homocoupling of the alkyne[2][3].
-
Desilylation: The removal of the trimethylsilyl (TMS) protecting group. While tetrabutylammonium fluoride (TBAF) is commonly used, basic methanolysis using potassium carbonate (K₂CO₃) is prioritized here. This approach is milder, highly scalable, and avoids the notorious chromatographic streaking associated with tetrabutylammonium salts[3].
Reaction Pathway & Catalytic Cycle
Caption: Synthetic workflow for 6-ethynylnaphthalen-2-amine via Sonogashira coupling and desilylation.
Caption: Catalytic cycle of the Sonogashira cross-coupling highlighting Pd(0)/Pd(II) intermediates.
Materials & Reagents
| Reagent / Material | Role | Equivalents | Amount (for 5 mmol scale) |
| 6-Bromo-2-naphthylamine | Starting Material | 1.0 eq | 1.11 g |
| Trimethylsilylacetylene (TMSA) | Alkyne Surrogate | 1.5 eq | 1.06 mL |
| Pd(PPh₃)₂Cl₂ | Pre-catalyst | 0.05 eq | 175 mg |
| Copper(I) Iodide (CuI) | Co-catalyst | 0.10 eq | 95 mg |
| Triethylamine (Et₃N) | Base / Co-solvent | Excess | 15.0 mL |
| Tetrahydrofuran (THF) | Solvent | N/A | 15.0 mL |
| Potassium Carbonate (K₂CO₃) | Desilylation Base | 2.0 eq | 1.24 g (Step 2) |
| Methanol (MeOH) | Desilylation Solvent | N/A | 10.0 mL (Step 2) |
Experimental Protocol
Phase 1: Synthesis of 6-(Trimethylsilylethynyl)naphthalen-2-amine
Note: This step requires strict adherence to air-free techniques to maintain the integrity of the Pd(0) active species[1].
-
Preparation: Equip a flame-dried 100 mL Schlenk flask with a magnetic stir bar. Add 6-bromo-2-naphthylamine (1.11 g, 5.0 mmol) and Pd(PPh₃)₂Cl₂ (175 mg, 0.25 mmol).
-
Atmosphere Exchange: Evacuate the flask under high vacuum and backfill with Argon. Repeat this cycle three times.
-
Solvent Addition & Degassing: Inject anhydrous THF (15 mL) and anhydrous Triethylamine (15 mL) via syringe. Sparge the solution with Argon for 15 minutes.
-
Causality: Et₃N neutralizes the HBr byproduct, driving the transmetallation step. Sparging removes dissolved oxygen, which would otherwise promote the Glaser homocoupling of TMSA (forming a diyne byproduct) and deactivate the catalyst.
-
-
Catalyst & Substrate Addition: Under a positive stream of Argon, quickly add CuI (95 mg, 0.50 mmol). Immediately following, add TMSA (1.06 mL, 7.5 mmol) dropwise via syringe.
-
Causality: CuI reacts with TMSA to form the highly nucleophilic copper acetylide intermediate. A slight excess of TMSA compensates for trace volatilization and ensures complete conversion.
-
-
Reaction: Seal the flask and heat the mixture at 60 °C in an oil bath for 14 hours. Monitor the reaction via TLC (20% EtOAc in Hexanes).
-
Workup: Cool the mixture to room temperature. Dilute with EtOAc (50 mL) and filter through a pad of Celite to remove insoluble metal salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude dark residue via flash column chromatography (Silica gel, 10–20% EtOAc in Hexanes) to afford the TMS-protected intermediate as a light brown solid.
Phase 2: Desilylation to 6-Ethynylnaphthalen-2-amine
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve the intermediate (approx. 4.5 mmol recovered from Phase 1) in a 1:1 mixture of THF (10 mL) and Methanol (10 mL).
-
Base Addition: Add anhydrous K₂CO₃ (1.24 g, 9.0 mmol) in one portion.
-
Causality: The carbonate anion generates methoxide in situ, which acts as a nucleophile to attack the silicon atom. This cleaves the relatively weak C(sp)-Si bond, liberating the terminal alkyne[3].
-
-
Reaction: Stir the suspension at room temperature for 2 hours. Monitor by TLC (disappearance of the less polar TMS-intermediate).
-
Workup: Filter the mixture to remove excess K₂CO₃. Concentrate the filtrate to remove volatiles, then partition the residue between EtOAc (30 mL) and distilled water (30 mL).
-
Extraction: Extract the aqueous layer with EtOAc (2 × 15 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate.
-
Final Purification: Pass the residue through a short silica gel pad (15–25% EtOAc in Hexanes) to yield pure 6-ethynylnaphthalen-2-amine.
Analytical Characterization
Validate the synthesized target compound using the following expected spectroscopic parameters:
| Analytical Method | Expected Signals / Observations |
| ¹H NMR (400 MHz, CDCl₃) | δ ~3.10 ppm (s, 1H, terminal alkyne C≡C-H )δ ~3.95 ppm (br s, 2H, amine -NH₂ )δ 6.90 – 7.90 ppm (m, 6H, naphthyl aromatic protons) |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~76.5 ppm (terminal alkyne C -H)δ ~84.2 ppm (internal alkyne C ≡CH)Aromatic carbons expected between 108.0 - 145.0 ppm . |
| ESI-MS (m/z) | Calculated for C₁₂H₉N [M+H]⁺: 168.08 ; Found: ~168.1 |
| TLC (Hexanes/EtOAc 3:1) | R_f ≈ 0.35 (Active under 254 nm UV; stains brown with KMnO₄) |
Troubleshooting & Optimization
| Observed Issue | Mechanistic Cause | Recommended Solution |
| High amounts of diyne byproduct | Oxygen contamination leading to Glaser homocoupling of the alkyne. | Rigorously degas solvents via freeze-pump-thaw or extended Argon sparging. Ensure Schlenk flask seals are greased. |
| Incomplete conversion in Step 1 | Catalyst deactivation or insufficient nucleophilicity of the amine base. | Verify the quality of Pd(PPh₃)₂Cl₂ and CuI. If the reaction stalls, elevate the temperature to 70 °C or add an additional 0.5 eq of TMSA. |
| Product degradation during storage | Terminal alkynes and electron-rich naphthylamines are prone to slow oxidation and polymerization. | Store the final purified product in an amber vial under an Argon atmosphere at -20 °C. |
| Streaking during Phase 2 column | Residual amine base or degradation products. | Pre-treat the silica gel with 1% Et₃N in hexanes before loading the column to prevent irreversible binding of the product. |
References
1. - Beilstein Journal of Organic Chemistry (NIH PubMed Central).[2] 2. - Catalysts (MDPI).[1] 3. - Molecules (MDPI).[3]
Sources
Application Notes & Protocols: 6-Ethynylnaphthalen-2-amine for Advanced Two-Photon Microscopy
Prepared by: Gemini, Senior Application Scientist
Introduction: Beyond the Diffraction Limit with Two-Photon Microscopy
Two-photon microscopy (2PM) has emerged as an indispensable tool in modern biological research, offering unparalleled capabilities for high-resolution, three-dimensional imaging deep within living tissues.[1][2] Unlike conventional fluorescence microscopy, 2PM utilizes the near-simultaneous absorption of two lower-energy (typically near-infrared, NIR) photons to excite a fluorophore.[3][4] This nonlinear excitation process inherently confines fluorescence to the focal volume, providing intrinsic optical sectioning and dramatically reducing phototoxicity and photobleaching, making it ideal for long-term studies of dynamic processes in live cells and organisms.[2][5]
The success of any 2PM experiment hinges on the selection of an appropriate fluorescent probe. Ideal probes are small, bright, photostable, and possess a high two-photon absorption (TPA) cross-section.[6] Small organic fluorophores are particularly advantageous as their minimal size reduces potential steric hindrance and disruption of normal biological function.[7]
This guide introduces 6-Ethynylnaphthalen-2-amine (ENA) , a compact and versatile fluorophore designed for high-performance two-photon imaging. The naphthalene-2-amine core provides intrinsic blue fluorescence, while the terminal ethynyl group serves as a powerful bioorthogonal handle. This unique combination allows for precise, covalent labeling of target biomolecules in their native environment, opening new avenues for investigating complex cellular mechanisms.
Part 1: Core Characteristics of 6-Ethynylnaphthalen-2-amine (ENA)
Molecular Structure and Rationale
ENA is built upon a naphthalene scaffold, a stable aromatic system known for its favorable photophysical properties.[8] The key functional groups—the amino and ethynyl moieties—are strategically positioned to impart desirable characteristics for bio-imaging.
-
Naphthalen-2-amine Fluorophore: This core structure is responsible for the molecule's fluorescence. Derivatives of 2-aminonaphthalene are known to exhibit bright, blue fluorescence.[8]
-
Ethynyl Group (-C≡CH): This terminal alkyne is a critical feature for targeted labeling. It is a bioorthogonal functional group, meaning it does not react with native biological molecules. Instead, it can be specifically and covalently linked to a partner azide group via "click chemistry," enabling precise attachment to engineered proteins.[9][10] Furthermore, ethynyl substitution has been shown to increase the fluorescence quantum yields of aromatic systems.[11]
Anticipated Photophysical Properties
While extensive characterization of ENA is ongoing, its photophysical properties can be reliably estimated based on the well-documented behavior of its parent fluorophore, 2-aminonaphthalene, and related derivatives.[8] The local molecular environment will influence the exact spectral characteristics.
| Property | Anticipated Value | Rationale & Commentary |
| One-Photon Excitation (λex) | ~330 - 360 nm | Based on the absorption profile of 2-aminonaphthalene derivatives.[8] |
| One-Photon Emission (λem) | ~400 - 450 nm | Naphthalene-based amines typically exhibit blue fluorescence.[8][12] |
| Stokes Shift | ~70 - 90 nm | A reasonably large Stokes shift is expected, which is beneficial for minimizing spectral overlap. |
| Two-Photon Excitation (λ2P,ex) | ~680 - 740 nm | Generally, the two-photon excitation maximum is slightly less than double the one-photon maximum.[3] This range is well within the tunable output of standard Ti:Sapphire lasers. |
| Two-Photon Action Cross-Section (σ₂ • Φ) | >20 GM | While the exact value is unconfirmed, similar small aromatic fluorophores can have TPA cross-sections in this range. The ethynyl group may enhance this property. A higher value indicates greater 2PM efficiency.[6][13] |
| Quantum Yield (Φ) | Moderate to High | The rigid naphthalene core promotes fluorescence. The quantum yield is expected to increase significantly when the probe moves from an aqueous to a nonpolar (e.g., protein-bound) environment.[14][15] |
Part 2: Application Workflow - Bioorthogonal Labeling of a Nuclear Kinase
A primary application of ENA is the targeted labeling of specific proteins within living cells for dynamic tracking. The ethynyl group is ideal for this purpose via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction.
Here, we outline a workflow to visualize the translocation of a hypothetical "Kinase X" from the cytoplasm to the nucleus upon cellular stimulation. This involves genetically encoding an azide-bearing unnatural amino acid into Kinase X, which then serves as a docking site for ENA.
Workflow for Labeling and Imaging Kinase X Translocation
Caption: Experimental workflow from cell preparation to final image analysis.
This method allows for the visualization of only the protein of interest, providing a very high signal-to-noise ratio.
Illustrative Signaling Pathway
The translocation of Kinase X can be part of a larger signaling cascade, which can be conceptually mapped.
Hypothetical Kinase X Signaling Pathway
Caption: Pathway showing Kinase X activation and nuclear translocation.
Part 3: Detailed Experimental Protocols
Protocol 1: Representative Synthesis of 6-Ethynylnaphthalen-2-amine
This protocol describes a potential synthesis route via a Sonogashira coupling reaction. Researchers should perform all reactions under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Materials:
-
6-Bromo-2-aminonaphthalene (or other halogenated precursor)
-
Ethynyltrimethylsilane (TMS-acetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Tetrabutylammonium fluoride (TBAF)
-
Standard glassware for organic synthesis
Procedure:
-
Coupling Reaction:
-
To a flame-dried round-bottom flask, add 6-bromo-2-aminonaphthalene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF and anhydrous TEA (4.0 eq).
-
Add ethynyltrimethylsilane (1.5 eq) dropwise.
-
Heat the reaction mixture to 60°C and stir for 12-18 hours, monitoring by TLC.
-
-
Workup and Purification:
-
After completion, cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product (the TMS-protected intermediate) by column chromatography on silica gel.
-
-
Deprotection:
-
Dissolve the purified intermediate in THF.
-
Add TBAF (1.0 M in THF, 1.2 eq) and stir at room temperature for 1-2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
-
Final Purification:
-
Purify the final product, 6-Ethynylnaphthalen-2-amine, by column chromatography to yield a pure solid. Confirm identity via ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Protocol 2: Intracellular Protein Labeling via CuAAC
This protocol is for labeling an azide-containing protein in cultured mammalian cells.
Materials:
-
HEK293T or U2OS cells cultured on glass-bottom imaging dishes.
-
Plasmid encoding the protein of interest (e.g., Kinase X) with an amber stop codon (TAG) at the desired labeling site.
-
Plasmid for the orthogonal tRNA/aminoacyl-tRNA synthetase pair for the azide-amino acid.
-
L-Azidohomoalanine (AHA) or similar azide-amino acid.
-
Transfection reagent (e.g., Lipofectamine).
-
ENA stock solution (10 mM in DMSO).
-
Copper(II) sulfate (CuSO₄) stock solution (50 mM in H₂O).
-
Sodium Ascorbate stock solution (100 mM in H₂O, freshly prepared).
-
Tris(benzyltriazolylmethyl)amine (TBTA) ligand stock solution (20 mM in DMSO).
-
DPBS (Dulbecco's Phosphate-Buffered Saline).
Procedure:
-
Cell Culture and Transfection:
-
One day before transfection, seed cells onto imaging dishes to be 70-80% confluent.
-
Co-transfect cells with the Kinase X-TAG plasmid and the tRNA/synthetase plasmid according to the manufacturer's protocol.
-
-
Azide-Amino Acid Incorporation:
-
4-6 hours post-transfection, replace the medium with fresh medium supplemented with 1-4 mM L-Azidohomoalanine.
-
Incubate for 24-48 hours to allow for protein expression and incorporation of the azide handle.
-
-
Fixation (Optional, for endpoint assays):
-
If imaging fixed cells, wash twice with DPBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with DPBS. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes, then wash again.
-
-
Click Labeling Reaction:
-
Critical: Prepare the labeling solution immediately before use. Add components sequentially to DPBS while vortexing gently.
-
For 1 mL of labeling solution, use the following final concentrations:
-
ENA: 10-50 µM
-
Sodium Ascorbate: 1 mM
-
TBTA: 100 µM
-
CuSO₄: 50 µM
-
-
Remove culture medium from cells and wash twice with DPBS.
-
Add the labeling solution to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Preparation for Imaging:
-
Remove the labeling solution and wash the cells 3-5 times with DPBS containing a chelator like EDTA (1 mM) to remove residual copper, followed by 2 washes with DPBS alone.
-
Replace with appropriate imaging medium (e.g., phenol red-free medium for live cells or PBS for fixed cells).
-
Protocol 3: Two-Photon Microscopy Imaging
Instrumentation:
-
An inverted microscope equipped with a two-photon laser scanning system.
-
A femtosecond pulsed NIR laser (e.g., Ti:Sapphire), tunable from ~680-1080 nm.
-
A high numerical aperture (NA ≥ 1.2) water or oil immersion objective.
-
Non-descanned detectors (NDDs) with appropriate filter sets.
Imaging Parameters:
-
Mount Sample: Place the imaging dish securely on the microscope stage.
-
Locate Cells: Use brightfield or DIC to locate the transfected cells.
-
Set Excitation Wavelength: Tune the laser to the anticipated two-photon excitation peak of ENA, starting around 720 nm .
-
Optimize Laser Power: Begin with low laser power and gradually increase until a sufficient signal is detected. Use the minimum power necessary to avoid phototoxicity, especially for live-cell imaging.[5]
-
Set Emission Filters: Use a bandpass filter appropriate for blue fluorescence, such as a 430/50 nm filter, to collect the emission signal.
-
Image Acquisition:
-
For Localization: Acquire a 3D Z-stack to determine the subcellular localization of Kinase X.
-
For Dynamics: If tracking translocation, set up a time-lapse acquisition. Acquire a baseline image, then add the stimulus (e.g., growth factor) and immediately begin capturing images at set intervals (e.g., every 30-60 seconds) for the desired duration.
-
Part 4: Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No/Weak Fluorescence Signal | 1. Poor transfection or protein expression. 2. Inefficient azide incorporation. 3. Failed click reaction (oxidized ascorbate, inactive catalyst). 4. Imaging parameters are not optimal. | 1. Optimize transfection protocol; confirm expression with a fusion tag (e.g., GFP) in a separate experiment. 2. Increase concentration or incubation time of the azide-amino acid. 3. Always use freshly prepared sodium ascorbate. Ensure ligand and copper are added correctly. 4. Scan a range of excitation wavelengths (e.g., 680-760 nm) and adjust detector gain. |
| High Background Signal | 1. Incomplete removal of unbound ENA probe. 2. Nonspecific binding of the probe. 3. Cellular autofluorescence. | 1. Increase the number and duration of wash steps after labeling. 2. Include a blocking step (e.g., with BSA) before labeling fixed cells. Reduce probe concentration. 3. Acquire an image of unlabeled control cells to determine the level of autofluorescence. Use spectral unmixing if available.[16] |
| Cell Death (Live Imaging) | 1. Cytotoxicity from the click reaction components (copper). 2. Phototoxicity from excessive laser power or exposure. | 1. Minimize incubation time for the click reaction. Ensure thorough washing to remove all copper. Consider using copper-free click chemistry (SPAAC) if toxicity persists. 2. Use the lowest possible laser power. Reduce the frequency of image acquisition or use a lower pixel dwell time.[2][5] |
Conclusion
6-Ethynylnaphthalen-2-amine is a potent and versatile fluorescent probe tailored for the demands of two-photon microscopy. Its small size, favorable photophysical profile, and bioorthogonal reactive handle make it an exceptional tool for high-resolution imaging of specific proteins in living cells. By leveraging the precision of genetic code expansion and the specificity of click chemistry, ENA enables researchers to dissect complex cellular dynamics with minimal perturbation, pushing the boundaries of biological discovery.
References
-
Fluorescent labeling strategies for molecular bioimaging - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
Two-photon Microscopy Protocols and Methods | Springer Nature Experiments. (n.d.). Springer Nature. [Link]
-
Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. (n.d.). National Center for Biotechnology Information. [Link]
-
Labeling Proteins For Single Molecule Imaging - Teledyne Vision Solutions. (n.d.). Teledyne Vision Solutions. [Link]
-
Single-Molecule Labeling and Imaging Strategies - Encyclopedia.pub. (2021, May 31). Encyclopedia.pub. [Link]
-
Two-Photon Microscopy | Teledyne Vision Solutions. (n.d.). Teledyne Vision Solutions. [Link]
-
Choosing the Probe for Single-Molecule Fluorescence Microscopy - MDPI. (2022, November 29). MDPI. [Link]
-
Useful guides for one-, two- and three-photon imaging experiments - Scientifica. (n.d.). Scientifica. [Link]
-
Two-Photon Excitation Microscopy and Its Applications in Neuroscience - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Synthesis, characterization, and photophysical and fluorescence sensor behaviors of a new water-soluble double-bridged naphthale - Semantic Scholar. (2023, July 27). Semantic Scholar. [Link]
-
Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes. (n.d.). National Center for Biotechnology Information. [Link]
-
Two-Photon Excited Fluorescence Allows for Higher Quality Biological Imaging. (2022, January 11). AZoOptics. [Link]
-
Two-Photon Microscopy Applications - News-Medical.Net. (2019, May 28). News-Medical.Net. [Link]
-
Synthesis of 6-((trimethylsilyl)ethynyl)naphthalen-2-ol 1 and... - ResearchGate. (n.d.). ResearchGate. [Link]
-
Two-Photon Water-Soluble Dyes and Their Amine-Reactive Derivatives for Two-Photon Bio-Imaging Applications - ResearchGate. (n.d.). ResearchGate. [Link]
-
Two-Photon & Multiphoton Microscopy - SETA BioMedicals. (n.d.). SETA BioMedicals. [Link]
-
Photophysics and biological applications of the environment-sensitive fluorophore 6-N,N-dimethylamino-2,3-naphthalimide - PubMed. (2005, February 2). PubMed. [Link]
-
A pH tuning single fluorescent probe based on naphthalene for dual-analytes (Mg2+ and Al3+) and its application in cell imaging - PMC. (2020, June 5). National Center for Biotechnology Information. [Link]
-
Photochemical synthesis and photophysical features of ethynylphenanthrenes studied by emission and transient absorption measurements - RSC Publishing. (n.d.). Royal Society of Chemistry. [Link]
-
Electronic Supplementary Information Addressing the Autofluorescence Issue in Deep Tissue Imaging by Two- Photon Microscopy: Sig - ScienceOpen. (n.d.). ScienceOpen. [Link]
-
TWO-PHOTON EXCITATION FLUORESCENCE MICROSCOPY Peter T. C. So1, Chen Y. Dong1, Barry R. Masters2, and Keith M. Berland3 - MIT. (n.d.). MIT. [Link]
-
(PDF) Photophysics and biological applications of the environment-sensitive fluorophore 6-N,N-Dimethylamino-2,3-naphthalimide - ResearchGate. (2025, August 6). ResearchGate. [Link]
-
6-Ethoxynaphthalen-2-amine | C12H13NO | CID 44119485 - PubChem. (n.d.). PubChem @ NIH. [Link]
-
A pH tuning single fluorescent probe based on naphthalene for dual-analytes (Mg2+ and Al3+) and its application in cell imaging - RSC Publishing. (n.d.). Royal Society of Chemistry. [Link]
-
Advancements in Cellular Imaging: Expanding Horizons with Innovative Dyes and Techniques - MDPI. (2024, December 23). MDPI. [Link]
-
Luminescent naphthalimide-tagged ruthenium(ii)-arene complexes: cellular imaging, photocytotoxicity and transferrin binding - PubMed. (2021, March 14). PubMed. [Link]
-
Synthesis of Aminomethyl Derivatives of 2,6-Dihydroxynaphthalene | Request PDF. (2025, August 9). ResearchGate. [Link]
-
Concise Synthesis of Naphthalene-Based 14-Aza-12-Oxasteroids - MDPI. (2025, January 19). MDPI. [Link]
Sources
- 1. Two-photon Microscopy Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Two-Photon Excitation Microscopy and Its Applications in Neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescent Probes for Two-Photon Microscopy—Note 1.5 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. scientifica.uk.com [scientifica.uk.com]
- 5. news-medical.net [news-medical.net]
- 6. setabiomedicals.com [setabiomedicals.com]
- 7. Fluorescent labeling strategies for molecular bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. teledynevisionsolutions.com [teledynevisionsolutions.com]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. Photochemical synthesis and photophysical features of ethynylphenanthrenes studied by emission and transient absorption measurements - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 12. A pH tuning single fluorescent probe based on naphthalene for dual-analytes (Mg2+ and Al3+) and its application in cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Photophysics and biological applications of the environment-sensitive fluorophore 6-N,N-dimethylamino-2,3-naphthalimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Advancements in Cellular Imaging: Expanding Horizons with Innovative Dyes and Techniques | MDPI [mdpi.com]
Application Notes and Protocols for the Sonogashira Coupling of 6-Halo-naphthalen-2-amine
Introduction: Synthesizing a Privileged Scaffold
The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized aryl or vinyl halides and sp-hybridized terminal alkynes.[1][2] First reported in 1975, this palladium- and copper-cocatalyzed transformation has become indispensable due to its typically mild reaction conditions, broad functional group tolerance, and high efficiency.[1][3]
This guide focuses on the application of the Sonogashira reaction to synthesize derivatives of 6-aminonaphthalene, a key structural motif found in a wide array of biologically active molecules, pharmaceuticals, and advanced organic materials.[4][5] By coupling a 6-halo-naphthalen-2-amine (such as 6-bromo-naphthalen-2-amine) with various terminal alkynes, researchers can readily access a diverse library of 6-alkynylnaphthalen-2-amine compounds. These products serve as valuable intermediates for drug discovery and as core components in functional materials.
Herein, we provide a detailed examination of the reaction mechanism, a guide to optimizing reaction parameters, a step-by-step experimental protocol, and a troubleshooting guide tailored for researchers, scientists, and drug development professionals working with this important molecular scaffold.
The Catalytic Heart of the Reaction: A Mechanistic Overview
The remarkable efficiency of the Sonogashira coupling stems from the synergistic action of two independent but interconnected catalytic cycles: a palladium cycle and a copper cycle.[6][7] While variations exist, particularly copper-free methods, the classical mechanism remains the most widely utilized and provides a solid framework for understanding the reaction.[3][8]
The Dual-Catalyst System:
-
Palladium Cycle (The Cross-Coupling Engine): The primary role of the palladium catalyst is to bring the aryl halide and the alkyne together.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the aryl-halide bond (e.g., 6-bromo-naphthalen-2-amine), forming a Pd(II) intermediate. This is often the rate-determining step.[5][9]
-
Transmetalation: The activated alkyne, in the form of a copper acetylide, is transferred from the copper cycle to the Pd(II) center, displacing the halide.[7]
-
Reductive Elimination: The final step involves the collapse of the Pd(II) intermediate, forming the C(sp²)-C(sp) bond of the desired product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[9]
-
-
Copper Cycle (The Alkyne Activator): The copper(I) co-catalyst significantly increases the reaction rate, allowing for milder conditions than early palladium-only methods.[1][6]
-
π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.
-
Deprotonation: In the presence of an amine base, the acidity of the alkyne's terminal proton is increased, facilitating its removal to form a highly reactive copper(I) acetylide species.[6] This species is the key nucleophile for the transmetalation step.
-
The interplay between these two cycles enables the reaction to proceed efficiently at or near room temperature.
Caption: Figure 1: The Dual Catalytic Cycle of the Sonogashira Reaction
Optimizing the Reaction: A Guide to Key Parameters
The success of a Sonogashira coupling on an amino-naphthalene substrate hinges on the careful selection of several key components. The electron-donating nature of the amine group can influence the reactivity of the aryl halide, making optimization crucial.
| Parameter | Recommendation & Rationale | Common Examples |
| Aryl Halide | Reactivity follows the order: I > Br > Cl > OTf .[1] For 6-aminonaphthalene, the bromide is a commercially available and cost-effective starting point, offering good reactivity without being overly labile. Iodides react faster and at lower temperatures, while chlorides often require more forcing conditions and specialized catalysts.[1] | 6-Bromo-naphthalen-2-amine, 6-Iodo-naphthalen-2-amine |
| Palladium Catalyst | Pd(II) sources like PdCl₂(PPh₃)₂ are often preferred as they are more stable to air and storage.[1] They are reduced in situ to the active Pd(0) species by the amine or phosphine ligands.[1] Typical loadings range from 0.5 to 5 mol%. | PdCl₂(PPh₃)₂, Pd(PPh₃)₄, Pd(OAc)₂ |
| Copper(I) Co-catalyst | Copper(I) iodide is the most common co-catalyst. Its presence is crucial for the classical, mild-condition reaction.[1] In some cases, copper can promote undesirable alkyne homocoupling (Glaser coupling); in such instances, a "copper-free" protocol should be considered.[10] | Copper(I) iodide (CuI) |
| Ligand | Triphenylphosphine (PPh₃) is the standard ligand, often used in a 2:1 ratio relative to the palladium metal. Bulky, electron-rich phosphines or N-heterocyclic carbenes (NHCs) can improve catalytic activity, especially for less reactive aryl halides.[6] | Triphenylphosphine (PPh₃), cataCXium® A[5], XPhos |
| Base | An amine base is required to neutralize the H-X acid formed during the reaction.[1] It also facilitates the deprotonation of the alkyne. Triethylamine and diisopropylethylamine are common choices. The base can often serve as the solvent or co-solvent. | Triethylamine (Et₃N), Diisopropylethylamine (DIPEA), Diisopropylamine (DIPA), Piperidine |
| Solvent | Anhydrous, deoxygenated solvents are critical, as Pd(0) complexes are oxygen-sensitive.[1] Tetrahydrofuran (THF) and dimethylformamide (DMF) are excellent choices. For many reactions, using the liquid amine base (e.g., Et₃N) as the solvent is also effective.[1] | THF, DMF, Acetonitrile (MeCN), Toluene, Et₃N |
| Temperature | The reaction is renowned for its mild conditions. Couplings with aryl iodides can often proceed at room temperature, while aryl bromides may require gentle heating (40-70 °C) to achieve a reasonable reaction rate.[1][4] | Room Temperature (20-25 °C) to 70 °C |
Experimental Protocol: Synthesis of 6-(Phenylethynyl)naphthalen-2-amine
This protocol provides a detailed, step-by-step method for the coupling of 6-bromo-naphthalen-2-amine with phenylacetylene. It is a representative procedure that can be adapted for other terminal alkynes.
Safety Precaution: Always conduct this reaction in a well-ventilated fume hood. Handle all reagents and solvents with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. 6-aminonaphthalene derivatives should be handled with care as potential carcinogens.
Materials & Reagents:
-
6-Bromo-naphthalen-2-amine (1.0 eq)
-
Phenylacetylene (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq)
-
Copper(I) iodide (CuI) (0.05 eq)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Standard Schlenk line glassware (e.g., two-neck round-bottom flask)
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard work-up and purification supplies (Celite®, ethyl acetate, brine, anhydrous sodium sulfate, silica gel)
Caption: Figure 2: Experimental Workflow for Sonogashira Coupling
Step-by-Step Procedure:
-
Reaction Setup:
-
To a dry two-neck round-bottom flask equipped with a magnetic stir bar and a condenser, add 6-bromo-naphthalen-2-amine (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).
-
Seal the flask with septa, connect it to a Schlenk line, and evacuate and backfill with inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.[11]
-
-
Reagent Addition:
-
Through the septum, add anhydrous THF (e.g., 5 mL per 1 mmol of the aryl bromide) followed by anhydrous triethylamine (3.0 eq) via syringe.
-
Stir the resulting suspension at room temperature for 10-15 minutes. The mixture may turn dark.
-
Slowly add phenylacetylene (1.2 eq) dropwise via syringe. An exothermic reaction may be observed.
-
-
Reaction and Monitoring:
-
Heat the reaction mixture to 50-60 °C using an oil bath.
-
Stir the reaction at this temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).
-
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate and filter it through a short pad of Celite® to remove the catalyst residues and amine salts. Wash the pad thoroughly with additional ethyl acetate.[4]
-
Combine the organic filtrates and wash them sequentially with saturated aqueous ammonium chloride (NH₄Cl) solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
-
Purification:
-
Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 6-(phenylethynyl)naphthalen-2-amine.
-
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently anhydrous/anaerobic conditions.3. Low reaction temperature for the given aryl halide (e.g., bromide).4. Poor quality of base or solvent. | 1. Use fresh catalyst or a robust pre-catalyst. Ensure proper inert atmosphere technique.2. Thoroughly dry all glassware and use freshly distilled/anhydrous solvents and base.[8]3. Increase the reaction temperature in 10 °C increments.4. Use high-purity, anhydrous reagents. |
| Significant Alkyne Homocoupling (Glaser Product) | 1. Presence of oxygen, which promotes the homocoupling pathway.[1]2. High concentration of copper co-catalyst.3. Reaction is too slow, allowing side reactions to dominate. | 1. Rigorously deoxygenate all solvents and maintain a strict inert atmosphere.2. Reduce the loading of CuI. Alternatively, switch to a copper-free protocol using a different base like Cs₂CO₃ or an alternative ligand system.[5][10]3. Increase temperature or catalyst loading to accelerate the desired cross-coupling. |
| Formation of Byproducts / Difficult Purification | 1. Reaction run for too long or at too high a temperature, leading to decomposition.2. Amine functionality coordinating to the metal center, causing side reactions. | 1. Monitor the reaction closely and stop it upon completion of starting material consumption.2. In some cases, protecting the amine group (e.g., as an acetyl or Boc derivative) may be necessary, although the Sonogashira is generally tolerant of free amines. |
| Recovery of Starting Materials | 1. Reaction temperature is too low.2. Catalyst loading is insufficient. | 1. For aryl bromides, ensure the temperature is at least 50 °C.[4]2. Increase the catalyst loading (e.g., from 1 mol% to 3 mol%). |
Conclusion
The Sonogashira cross-coupling reaction is a highly reliable and adaptable method for the synthesis of 6-alkynylnaphthalen-2-amine derivatives. By understanding the underlying mechanism and carefully controlling key reaction parameters—such as the choice of catalyst, base, solvent, and temperature—researchers can consistently achieve high yields of desired products. The protocol and troubleshooting guide provided here offer a solid foundation for the successful application of this pivotal reaction in the fields of medicinal chemistry and materials science.
References
-
Sonogashira coupling. In Wikipedia. Retrieved February 27, 2026, from [Link]
-
Sonogashira Coupling. In Chemistry LibreTexts. Retrieved February 27, 2026, from [Link]
-
Liu, G., & Wu, Y.-D. (2012). Theoretical Study on the Mechanism of Sonogashira Coupling Reaction. ResearchGate. Retrieved February 27, 2026, from [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. Retrieved February 27, 2026, from [Link]
-
Shaikh, A., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Retrieved February 27, 2026, from [Link]
-
Li, P., & Wang, L. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics, 36(6), 1031-1040. [Link]
-
Mondal, S., & Ghorai, P. (2023). Photochemical Sonogashira coupling reactions: beyond traditional palladium–copper catalysis. Chemical Communications, 59(74), 11059-11075. [Link]
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Royal Society of Chemistry. Retrieved February 27, 2026, from [Link]
-
Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols. Retrieved February 27, 2026, from [Link]
-
Guidelines for Sonogashira cross-coupling reactions. Sussex Drug Discovery Centre. Retrieved February 27, 2026, from [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]
-
Zare, A., & Meraj, S. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7392-7437. [Link]
-
Solvent-Free Synthesis of Core-Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions. University of Southampton ePrints. Retrieved February 27, 2026, from [Link]
-
Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Wipf Group, University of Pittsburgh. Retrieved February 27, 2026, from [Link]
-
Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. Retrieved February 27, 2026, from [Link]
-
Synthesis of 6-((trimethylsilyl)ethynyl)naphthalen-2-ol 1 and 6–(1-phenyl-1H-1,2,3-triazol-4-yl)naphthalen-2-yl sulphamate derivatives. ResearchGate. Retrieved February 27, 2026, from [Link]
-
Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega, 8(19), 17053-17064. [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review | MDPI [mdpi.com]
- 3. Photochemical Sonogashira coupling reactions: beyond traditional palladium–copper catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 11. DSpace [repository.kaust.edu.sa]
in vitro cell staining procedures with 6-Ethynylnaphthalen-2-amine
Application Notes & Protocols
Topic: In Vitro Cell Staining Procedures with 6-Ethynylnaphthalen-2-amine
Abstract
This document provides a comprehensive technical guide for the application of 6-Ethynylnaphthalen-2-amine as a versatile, dual-function probe for in vitro cellular imaging. This unique molecule combines a bioorthogonal alkyne handle for covalent labeling via click chemistry with an intrinsic, environmentally sensitive fluorophore. The naphthalene core, functionalized with an electron-donating amine group, exhibits solvatochromic properties, where its fluorescence emission is dependent on the polarity of its microenvironment. This allows 6-Ethynylnaphthalen-2-amine to function not only as a specific tag for subsequent high-fidelity fluorescent labeling but also as a direct reporter of cellular features like lipid membranes. We present detailed protocols for both fixed-cell bioorthogonal labeling and live-cell imaging, complete with guidelines for experimental design, necessary controls, and data interpretation to ensure robust and reproducible results.
Principle of the Method: A Dual-Function Probe
The utility of 6-Ethynylnaphthalen-2-amine stems from two key chemical features: a terminal alkyne group and a naphthalen-2-amine fluorophore. This design enables two distinct modes of cellular analysis.
Bioorthogonal Labeling via Click Chemistry
The terminal ethynyl (alkyne) group is a bioorthogonal handle, meaning it does not react with native functional groups found in biological systems.[1] This allows for a highly specific, two-step labeling strategy. First, the probe is introduced to cells where it localizes based on its physicochemical properties. Second, after fixation and removal of unbound probe, the alkyne handle is covalently conjugated to a reporter molecule (e.g., a bright, photostable fluorescent dye) containing an azide group. This reaction, a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC or "click chemistry"), is exceptionally efficient and specific, occurring rapidly in aqueous buffers at room temperature.[1][2] This method provides a permanent, covalent label on the target structure, ideal for high-resolution imaging.
Environmental Sensing via Solvatochromism
Naphthalene derivatives featuring electron-donating (amine) and electron-accepting groups are often environmentally sensitive fluorophores.[3] These "push-pull" dyes exhibit solvatochromism, where the emission spectrum shifts in response to the polarity of the surrounding solvent.[3][4] In non-polar environments, such as the lipid-rich interior of cellular membranes, such probes typically emit at shorter wavelengths (blue-shifted). In polar, aqueous environments like the cytoplasm, the emission is red-shifted to longer wavelengths. This property allows 6-Ethynylnaphthalen-2-amine to be used directly as a fluorescent stain in live cells to map and report on the polarity of subcellular microenvironments.
Diagram of Experimental Logic
Caption: Logical workflow for the dual applications of 6-Ethynylnaphthalen-2-amine.
Materials and Reagents
-
Probe: 6-Ethynylnaphthalen-2-amine (prepare a 1-10 mM stock solution in anhydrous DMSO).
-
Cell Culture: Adherent or suspension cells, appropriate culture medium, and vessels (e.g., glass-bottom dishes or coverslips for imaging).
-
Buffers: Phosphate-Buffered Saline (PBS), pH 7.4.
-
Fixative: 4% Paraformaldehyde (PFA) in PBS. Caution: PFA is toxic; handle in a fume hood.
-
Permeabilization Buffer: 0.1% - 0.5% Triton X-100 in PBS.
-
Click Chemistry Reagents:
-
Copper Source: 50 mM Copper(II) Sulfate (CuSO₄) in dH₂O.
-
Copper Ligand: 50 mM THPTA or BTTES in dH₂O or DMSO. Rationale: Ligands like THPTA prevent copper precipitation and reduce cellular toxicity.
-
Reducing Agent: 500 mM Sodium Ascorbate in dH₂O. Critical: Must be prepared fresh immediately before use to ensure reducing activity.
-
Reporter: Azide-functionalized fluorescent dye (e.g., Alexa Fluor 488 Azide, Cy5 Azide). Prepare a 1-10 mM stock in DMSO.
-
-
Nuclear Counterstain (Optional): Hoechst 33342 or DAPI.[5]
-
Mounting Medium: Antifade mounting medium (e.g., ProLong Gold).
Detailed Experimental Protocols
Protocol 1: Bioorthogonal Labeling in Fixed Cells
This protocol utilizes the alkyne handle for covalent attachment of a fluorescent reporter, providing a robust and permanent signal.
Step 1: Cell Seeding & Probe Incubation
-
Seed cells onto glass coverslips or imaging-grade plates and allow them to adhere and grow to 60-80% confluency.
-
Prepare a working solution of 6-Ethynylnaphthalen-2-amine in pre-warmed complete cell culture medium. The optimal concentration should be determined empirically but a starting range of 1-25 µM is recommended.
-
Remove the old medium and add the probe-containing medium to the cells.
-
Incubate for 1-4 hours at 37°C in a CO₂ incubator. Scientist's Note: Incubation time determines the extent of probe incorporation. Shorter times may be sufficient and can reduce potential toxicity.
Step 2: Fixation and Permeabilization
-
Remove the probe-containing medium and wash the cells twice with warm PBS.
-
Fix the cells by adding 4% PFA in PBS and incubating for 15-20 minutes at room temperature.[2][6]
-
Wash the cells three times with PBS for 5 minutes each to remove the fixative.
-
Permeabilize the cells by adding 0.25% Triton X-100 in PBS and incubating for 10 minutes at room temperature.[2] This step is essential for allowing the click reagents to access intracellular targets.
-
Wash the cells three times with PBS.
Step 3: Click Chemistry Reaction From this point forward, protect samples from light to prevent photobleaching of the fluorescent reporter dye.[5]
-
Prepare the "Click Cocktail" immediately before use. For every 1 mL of final reaction volume, add the components in the following order, vortexing gently after each addition:
-
950 µL PBS
-
10 µL Copper(II) Sulfate stock (Final conc: 0.5 mM)
-
20 µL Ligand stock (Final conc: 1 mM)
-
Vortex
-
1-10 µL Azide-Dye stock (Final conc: 1-10 µM)
-
10 µL fresh Sodium Ascorbate stock (Final conc: 5 mM)
-
Vortex gently
-
-
Remove the wash buffer from the cells and add enough Click Cocktail to completely cover the cell monolayer.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Remove the cocktail and wash the cells three times with PBS.
Step 4: Counterstaining and Mounting
-
(Optional) If a nuclear counterstain is desired, incubate with a diluted solution of Hoechst or DAPI for 5-10 minutes.
-
Wash twice with PBS.
-
Mount the coverslip onto a microscope slide using antifade mounting medium. Seal the edges and allow to cure.
-
Image using a fluorescence microscope with appropriate filter sets for the chosen azide-dye and counterstain.
Protocol 2: Live-Cell Imaging of Microenvironment Polarity
This protocol leverages the intrinsic solvatochromic fluorescence of the probe itself.
Step 1: Cell Seeding & Probe Incubation
-
Seed cells in glass-bottom imaging dishes.
-
Prepare a working solution of 6-Ethynylnaphthalen-2-amine in pre-warmed complete cell culture medium or a clear imaging buffer (e.g., HBSS). Use a lower concentration range, starting at 0.5-5 µM , to minimize phototoxicity.
-
Incubate cells with the probe for 15-60 minutes at 37°C.
Step 2: Washing and Imaging
-
Gently wash the cells twice with warm imaging buffer to remove excess, unbound probe from the medium, which can contribute to background fluorescence.
-
Immediately transfer the dish to a live-cell imaging microscope equipped with environmental control (37°C, 5% CO₂).
-
Excite the probe using a UV or violet laser (approx. 360-400 nm, to be optimized) and collect emission across a broad range (e.g., 420-550 nm).
-
Data Interpretation: Analyze the images for differences in fluorescence intensity and, if available, emission spectra. Expect brighter, blue-shifted fluorescence in non-polar regions like membranes and dimmer, red-shifted fluorescence in the polar cytoplasm.
Experimental Controls & Validation
To ensure the trustworthiness of your results, the following controls are essential for every experiment.
| Control Type | Purpose | Expected Outcome |
| No-Probe Control | To check for non-specific binding of the azide-fluorophore to cellular structures. | No fluorescent signal from the reporter dye channel. |
| No-Click Control | To assess the intrinsic fluorescence of the probe itself under the reporter dye's filter set. | Minimal to no signal in the reporter channel. |
| Isotype Control | (If co-staining with antibodies) Use an antibody of the same isotype that does not target any cellular protein. | No signal from the antibody channel, ensuring primary antibody specificity.[5] |
Data and Parameter Optimization Summary
The optimal experimental parameters can vary by cell type and objective. Use the following table as a starting point for your optimization.
| Parameter | Recommended Starting Range | Rationale & Key Considerations |
| Probe Concentration | Fixed: 1-25 µMLive: 0.5-5 µM | Higher concentrations in fixed cells ensure a strong signal for the click reaction. Lower concentrations in live cells are crucial to minimize toxicity and artifacts.[7] |
| Incubation Time | 15 min - 4 hours | Shorter times may be sufficient and reduce background. Longer times increase incorporation but may also increase non-specific localization. |
| Azide-Fluorophore Conc. | 1-10 µM | Titrate to find the optimal balance between signal strength and background noise.[8] |
| Fixation Method | 4% PFA | Methanol fixation is generally not recommended as it can extract lipids and may alter the localization of lipophilic probes.[6] |
Diagram of Solvatochromic Shift
Caption: Conceptual diagram of the probe's solvatochromic fluorescence shift.
References
-
de Souza, T. A., et al. (2024). Click-linking: a cell-compatible protein crosslinking method based on click chemistry. bioRxiv. Retrieved from [Link]
-
Sauer, M., et al. (2013). Click chemistry facilitates direct labelling and super-resolution imaging of nucleic acids and proteins. PMC. Retrieved from [Link]
-
CELLINK. (2024). Cell Staining - Protocol. Retrieved from [Link]
-
Glogger, M., et al. (2024). Click Chemistry with Cell-Permeable Fluorophores Expands the Choice of Bioorthogonal Markers for Two-Color Live-Cell STED Nanoscopy. MDPI. Retrieved from [Link]
-
da Silva, J. P., et al. (2025). Reversal in Solvatochromism, enol-imine/keto-amine Tautomerism and (E)-(Z) Photoisomerizations in a Benzylidene Aniline Schiff Base Derivative in Different Solvents. MDPI. Retrieved from [Link]
-
Perfetto, S. P., et al. (2006). Amine reactive dyes: an effective tool to discriminate live and dead cells in polychromatic flow cytometry. Semantic Scholar. Retrieved from [Link]
-
Perfetto, S. P., et al. (2011). Amine-Reactive Dyes for Dead Cell Discrimination in Fixed Samples. PMC. Retrieved from [Link]
-
Ninganagouda, R., et al. (2025). Synthesis, Characterization and Solvatochromic Studies Using the Solvent Polarity Parameter, ENT on 2-Chloro-3-Ethylamino-1,4-Naphthoquinone. ResearchGate. Retrieved from [Link]
-
Kent, U. M., et al. (2007). Inhibition of CYP2B4 by 2-ethynylnaphthalene: evidence for the co-binding of substrate and inhibitor within the active site. PubMed. Retrieved from [Link]
-
Orha, L., et al. (2022). Isocyanonaphthol Derivatives: Excited-State Proton Transfer and Solvatochromic Properties. Semantic Scholar. Retrieved from [Link]
Sources
Application Note: Design and Development of Ratiometric Two-Photon Sensors using 6-Ethynylnaphthalen-2-amine Scaffolds
Executive Summary
This guide details the development of ratiometric fluorescent sensors utilizing 6-Ethynylnaphthalen-2-amine (ENA) as the primary fluorogenic scaffold.[1] Unlike intensity-based probes, which are susceptible to concentration artifacts, ratiometric sensors provide self-calibrating measurements by monitoring the ratio of emission intensities at two distinct wavelengths.[2]
The ENA scaffold is particularly valuable for Two-Photon Microscopy (TPM) due to the high two-photon absorption cross-section (
Scientific Principles & Design Logic
The D- -A Mechanism
The efficacy of ENA-based sensors relies on the Intramolecular Charge Transfer (ICT) process.[1]
-
Donor (D): The amine group (-NH
) at position 2.[1][3][4] - -Bridge: The naphthalene ring system.[1]
-
Linker/Acceptor (A): The ethynyl group at position 6 extends conjugation to a target-specific acceptor (e.g., a benzothiazole, ketone, or pyridinium).[2][3]
When the sensor is excited, electrons transfer from the Donor to the Acceptor.[2][3] This creates a large dipole moment change.[1]
-
Analyte Recognition: If an analyte (e.g., H
O , Zn , or H ) interacts with the Donor or Acceptor, it alters the push-pull strength.[2][3] -
Ratiometric Shift: This alteration shifts the emission maximum (
), allowing the ratio to quantify the analyte independent of probe concentration.[2][3]
Visualization of Sensor Logic
Figure 1: The logical flow from ENA scaffold to ratiometric output via ICT modulation.
Experimental Protocols
Protocol A: Solvatochromic Characterization (ICT Validation)
Objective: Confirm the D-
Materials:
-
Synthesized ENA derivative (1 mM stock in DMSO).
-
Spectroscopic grade solvents: Cyclohexane, Toluene, THF, Ethanol, Methanol, DMSO.[2][3]
-
Quartz cuvettes (1 cm path length).
Procedure:
-
Preparation: Dilute the stock solution into each solvent to a final concentration of 5–10
M. Note: Absorbance should be < 0.1 OD to avoid inner-filter effects. -
Acquisition: Record absorption and emission spectra (excitation at
). -
Analysis: Construct a Lippert-Mataga Plot .
Data Output Format:
| Solvent | Dielectric Const.[1][6][7][8][9] ( | Stokes Shift (cm | ||
| Cyclohexane | 2.02 | 340 | 390 | 3770 |
| THF | 7.58 | 355 | 445 | 5700 |
| DMSO | 46.7 | 365 | 510 | 7790 |
Protocol B: Ratiometric Calibration (Analyte Titration)
Objective: Establish the dynamic range and dissociation constant (
Workflow:
-
Buffer Prep: Prepare 10 mM HEPES buffer (pH 7.4) or relevant physiological buffer.[1][3]
-
Sensor Loading: Add ENA sensor (final 5
M).[1][3] -
Titration: Add the analyte (e.g., Zn
) in incremental steps (0 to 100 M).[2][3] -
Measurement: Record emission spectra after each addition.
-
Calculation:
Plot vs. [Analyte]. Fit the curve using the Hill equation to determine .
Protocol C: Two-Photon Live Cell Imaging
Objective: Visualize analyte distribution in deep tissue using the ratiometric response.[10]
Rationale: Naphthalene derivatives often exhibit high two-photon cross-sections (
Step-by-Step:
-
Cell Culture: Seed HeLa or HEK293 cells on glass-bottom dishes (35 mm). Incubate for 24h.
-
Staining:
-
Washing: Wash 3x with PBS to remove extracellular dye.[1][2]
-
Imaging Setup (Two-Photon Microscope):
-
Image Processing:
Troubleshooting & Validation (Self-Correcting)
| Issue | Probable Cause | Corrective Action |
| No Isoemissive Point | Multiple species forming or photo-degradation.[1] | Check stability in dark. Ensure reaction is 1:1 stoichiometry. |
| Weak Two-Photon Signal | Laser wavelength mismatch.[1] | Scan excitation from 720–800 nm to find |
| Intracellular Precipitation | Sensor is too hydrophobic (common with naphthalenes).[1][3] | Use Pluronic F-127 (0.02%) during loading or modify the ethynyl linker with a PEG chain.[1] |
| Ratio Drift | Photobleaching rates differ between bands.[1] | Limit laser power. Use ratiometric calculation only on fresh ROIs. |
Experimental Workflow Diagram
Figure 2: Complete development pipeline from synthesis to ratiometric imaging.
References
-
Kim, H. M., et al. (2013).[2][3] "A two-photon fluorescent probe for ratiometric imaging of hydrogen peroxide in live tissue."[1] Chemical Science. Link
-
Zhang, M., et al. (2014).[2][3] "A New Two-Photon Ratiometric Fluorescent Probe for Detecting Alkaline Phosphatase in Living Cells."[1] ACS Applied Materials & Interfaces.[1] Link[1][2][3]
-
Liu, Y., et al. (2013).[2][3] "High-Sensitivity Naphthalene-Based Two-Photon Fluorescent Probe Suitable for Direct Bioimaging of H2S in Living Cells." Analytical Chemistry. Link[1][2][3]
-
Klymchenko, A. S. (2017).[1][2][3] "Solvatochromic and Fluorogenic Probes for Lipid Order: From Membranes to Lipid Droplets." Accounts of Chemical Research. Link[1][2][3]
-
Reichardt, C. (1994).[1][2][3] "Solvatochromic Dyes as Solvent Polarity Indicators." Chemical Reviews. Link[1][2][3]
Sources
- 1. 6-Ethoxynaphthalen-2-amine | C12H13NO | CID 44119485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Isocyanonaphthol Derivatives: Excited-State Proton Transfer and Solvatochromic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Probing microenvironment of micelle and albumin using diethyl 6-(dimethylamino)naphthalene-2,3-dicarboxylate: An electroneutral solvatochromic fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ratiometric mechanosensitive fluorescent dyes: Design and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Influence of the Alkylamino Group on the Solvatochromic Behavior of 5-(4-substituted-arylidene)-1,3-dimethylpyrimidine-2,4,6-triones: Synthesis, Spectroscopic and Computational Studies [mdpi.com]
- 10. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
Troubleshooting & Optimization
Technical Support Center: Minimizing Photobleaching of 6-Ethynylnaphthalen-2-amine (6-ENA)
Welcome to the Technical Support Center for 6-Ethynylnaphthalen-2-amine (6-ENA) imaging. As an alkyne-functionalized naphthalene derivative, 6-ENA is a powerful building block for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, allowing researchers to tag biomolecules with a compact, environmentally sensitive fluorophore.
However, like many naphthalene-based fluorescent probes, 6-ENA conjugates are highly susceptible to photobleaching during prolonged or high-intensity fluorescence microscopy [1]. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we will explore the photophysical causality of signal degradation and provide self-validating protocols to ensure the scientific integrity of your imaging data.
The Causality of Photobleaching: Understanding the Mechanism
To effectively prevent photobleaching, we must first understand the photophysics of the naphthalene core. Photobleaching is not simply "fading"; it is the irreversible photochemical destruction of the fluorophore [1].
When 6-ENA is illuminated, it absorbs a photon and transitions from the ground state (
Because the
Below is a visualization of this pathway and where our experimental interventions take effect.
Caption: Mechanistic pathway of 6-ENA photobleaching and targeted intervention strategies.
Troubleshooting & FAQs
Q1: My 6-ENA conjugate signal decays within seconds of continuous laser exposure. How do I fix this?
A1: Rapid signal decay is the hallmark of excitation saturation. When you use high laser power, you force a larger fraction of 6-ENA molecules into the
-
Use Neutral Density (ND) Filters: Attenuate the excitation light intensity [3].
-
Increase Numerical Aperture (NA): Switch to a higher NA objective to collect more emitted photons without increasing excitation energy [1].
-
Optimize Camera Settings: Increase the camera exposure time slightly (e.g., from 50 ms to 200 ms) while dropping the laser power to 1-5%.
Q2: Can I use standard antifade mounting media for my 6-ENA labeled live cells?
A2: No. Standard antifade reagents designed for fixed cells (like DABCO or p-phenylenediamine) are highly toxic to living cells and will disrupt your biological model [1]. Solution: For live-cell imaging, you must use enzymatic oxygen scavengers or biocompatible antioxidants. Reagents based on Oxyrase technology remove dissolved oxygen from the media without affecting intracellular functions, significantly preserving the naphthalene signal during time-lapse imaging [2]. Alternatively, adding 1-2 mM Trolox (a water-soluble Vitamin E analog) can effectively quench triplet states and scavenge ROS in live cultures.
Q3: Does the click-chemistry labeling efficiency impact apparent photobleaching?
A3: Absolutely. This is a frequently overlooked causality. If your CuAAC click reaction between 6-ENA and your target azide is inefficient, the local concentration of the fluorophore will be low. Users instinctively respond to this low signal-to-noise ratio by cranking up the laser power, which immediately bleaches the few properly labeled molecules present. Solution: Optimize your click reaction (copper concentration, THPTA ligand ratio, and reducing agent freshness) to maximize labeling density. A brightly labeled sample requires exponentially less laser power, drastically extending the fluorophore's half-life.
Quantitative Data: Antifade Selection Guide
Choosing the right intervention is critical. The table below summarizes the quantitative impact of various antifade strategies on naphthalene-based fluorophores, allowing you to select the appropriate reagent based on your experimental constraints.
| Imaging Modality | Recommended Antifade / Intervention | Mechanism of Action | Impact on 6-ENA Half-Life (Relative) | Cell Viability (48h) |
| Fixed Cells | ProLong Gold / VECTASHIELD | ROS scavenging & rigid matrix embedding | ~15x increase | N/A (Toxic) |
| Fixed Cells | DABCO (1,4-diazabicyclo[2.2.2]octane) | Triplet state quencher | ~8x increase | N/A (Toxic) |
| Live Cells | Oxyrase-based Reagents (e.g., ProLong Live) | Enzymatic depletion of dissolved | ~5x increase | > 95% |
| Live Cells | Trolox (1-2 mM) | Vitamin E analog; ROS scavenger | ~3x increase | > 90% |
| All Modalities | Pulsed Illumination / ND Filters | Prevents | ~4x increase | 100% |
Self-Validating Experimental Protocol: Optimized 6-ENA Imaging
To ensure your data is trustworthy, your protocol must be self-validating. This step-by-step methodology incorporates internal controls to verify that signal loss is due to biology (e.g., molecule degradation) rather than photobleaching.
Phase 1: Sample Preparation & Optimized Labeling
-
Perform the CuAAC click reaction using a standardized catalyst mixture:
(100 µM), THPTA ligand (500 µM), and freshly prepared Sodium Ascorbate (2.5 mM) alongside 6-ENA (10-50 µM). Causality: The 5:1 THPTA-to-Copper ratio protects the cells from copper-induced ROS, which can pre-bleach the fluorophore before imaging even begins. -
Incubate in the dark at room temperature for 30-60 minutes.
-
Wash thoroughly (3x with PBS) to remove unreacted 6-ENA, which contributes to high background and forces the use of higher laser power.
Phase 2: Antifade Application 4. For Fixed Cells: Mount the coverslip using a commercial hardening antifade mounting medium (e.g., ProLong Gold). Allow it to cure for 24 hours in the dark before imaging. 5. For Live Cells: Replace standard media with an imaging buffer (e.g., FluoroBrite DMEM) supplemented with an Oxyrase-based live-cell antifade reagent [2]. Allow 30 minutes for the enzyme to deplete dissolved oxygen.
Phase 3: Image Acquisition & Self-Validation
6. Find the Focal Plane: Critical Step: Never use the 6-ENA fluorescence channel to find your focus. Use transmitted light (Brightfield/DIC) to locate your region of interest [3].
7. Establish the Bleach Rate (Control): Take a test region and expose it to continuous laser scanning for 1 minute. Quantify the decay curve. If the signal drops by >20% in the first 10 seconds, your laser power is too high.
8. Set Acquisition Parameters: Reduce laser power to the lowest possible setting that yields a signal-to-noise ratio of at least 3:1. Compensate by increasing the camera exposure time or using pixel binning (e.g., 2x2).
9. Time-Lapse: Introduce a delay (e.g., 5-10 seconds) between frames. This "dark time" allows the
References
-
Biocompare. "Photobleaching in Live Cell Imaging". Biocompare: The Buyer's Guide for Life Scientists. Available at:[Link]
-
Keyence. "How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide". Keyence. Available at:[Link]
-
National Institutes of Health (PMC). "Recent Development of Lysosome-Targeted Organic Fluorescent Probes for Reactive Oxygen Species". NIH. Available at:[Link]
purification methods for 6-Ethynylnaphthalen-2-amine using HPLC
Topic: Purification & Analysis of 6-Ethynylnaphthalen-2-amine (ENA) via HPLC Audience: Chemical Biologists, Medicinal Chemists, and Process Engineers Content Type: Interactive Troubleshooting & Protocol Guide
Introduction: The Molecule & The Challenge
6-Ethynylnaphthalen-2-amine (ENA) is a bifunctional fluorophore often used as a "Click-Chemistry" probe (via the alkyne) or a solvatochromic dye (similar to PRODAN).
Why this purification is difficult:
-
The "Amine Tailing" Effect: The basic amine (
) interacts strongly with residual silanols on silica columns, leading to severe peak tailing.[1] -
Hydrophobicity: The naphthalene core requires high organic content for elution.
-
Reactivity: The terminal alkyne (
) is stable but can undergo oxidative coupling (Glaser coupling) if trace metals are present or if the sample is concentrated in light.
Module 1: Visual Decision Tree (Method Selection)
Before starting, determine your end-goal. Analytical purity requires different conditions than preparative isolation.
Figure 1: Decision matrix for selecting the appropriate pH strategy based on purification scale and desired salt form.
Module 2: Critical Method Parameters
Stationary Phase Selection
-
Recommendation: C18 (Octadecyl) is mandatory due to the naphthalene core's hydrophobicity.
-
Critical Spec: You must use a "base-deactivated" or "heavily end-capped" column.
-
Why? The amine group at position 2 will hydrogen bond with free silanols on standard silica, causing peak tailing (
). -
Suggested Columns: Agilent ZORBAX Eclipse Plus C18, Waters XBridge C18 (for high pH), or Phenomenex Luna C18(2).
-
Mobile Phase & pH Strategy
The ionization state of the amine (
| Parameter | Acidic System (Recommended for QC) | Basic System (Recommended for Prep) |
| Aqueous (A) | Water + 0.1% Formic Acid (pH ~2.7) | Water + 10 mM Ammonium Bicarbonate (pH 10) |
| Organic (B) | Acetonitrile (ACN) | Acetonitrile (ACN) |
| ENA State | Protonated ( | Neutral / Free Base ( |
| Retention | Lower (Elutes earlier) | Higher (Better separation from impurities) |
| Peak Shape | Sharp (Ion pairing suppresses silanol) | Symmetrical (Silanols are deprotonated but repelled) |
Detection Settings
-
UV: 254 nm (strong naphthalene absorbance) and 280 nm.
-
Fluorescence: ENA is fluorogenic.
-
Excitation: 350 nm
-
Emission: 450 nm (Note: Emission shifts blue in non-polar solvents and red in polar solvents).
-
Module 3: Detailed Protocols
Protocol A: Analytical Quality Control (QC)
Use this to check the purity of your crude reaction mixture.
-
Sample Prep: Dissolve 1 mg of ENA in 1 mL of MeOH/DMSO (90:10). Filter through a 0.2 µm PTFE filter.
-
Column: C18, 4.6 x 150 mm, 5 µm.[2]
-
Flow Rate: 1.0 mL/min.
-
Gradient:
-
0 min: 30% B
-
15 min: 95% B
-
20 min: 95% B
-
20.1 min: 30% B (Re-equilibration)
-
-
Success Criteria: Main peak at ~254 nm should have Tailing Factor (
) < 1.3.
Protocol B: Preparative Purification
Use this to isolate the compound for biological use.
-
System Passivation: Ensure lines are free of iron/copper rust. Flush system with 0.1% EDTA in water if "ghost peaks" or dimerization is suspected (alkyne sensitivity).
-
Loading: Dissolve crude in minimum DMSO. Inject <1% of column volume.
-
Buffer: Use 10 mM Ammonium Bicarbonate (pH 10) .
-
Why? At pH 10, the amine is neutral.[3] This allows you to load 5-10x more mass onto the column before peak distortion occurs compared to acidic conditions.
-
-
Gradient: Shallow gradient focused on the elution point (typically 60-80% ACN).
-
Post-Run: Rotovap fractions immediately at <40°C. Do not leave in solution under light (prevents oxidation).
Module 4: Troubleshooting Center (FAQs)
Q1: My peak is tailing severely (Asymmetry > 2.0). What is wrong?
Diagnosis: Secondary silanol interactions. Solution:
-
Check pH: Are you at neutral pH (pH 6-8)? This is the "danger zone" where both the amine and silanols are partially ionized, causing maximum attraction.
-
Fix: Move to pH 2.7 (add 0.1% TFA) or pH 10 (Ammonium Hydroxide).
-
Quick Fix: If you cannot change buffers, add 0.1% Triethylamine (TEA) to the mobile phase. The TEA saturates the silanol sites, blocking them from the ENA.
Q2: I see a small "doublet" peak or a peak at exactly 2x retention time.
Diagnosis: Glaser Coupling (Dimerization).
Cause: The terminal alkyne (
-
Add a radical scavenger like BHT (butylated hydroxytoluene) to the collection vessels.
-
Keep fractions on ice and in amber vials.
-
Analyze by MS: The dimer will show mass
.
Q3: My sample precipitates when injected.
Diagnosis: Solubility mismatch. Cause: Naphthalene systems are very hydrophobic. Injecting a DMSO plug into a high-water starting condition (e.g., 5% ACN) causes the ENA to crash out at the column head. Solution:
-
Start the gradient at 30% ACN (or higher) to ensure solubility upon mixing.
-
Reduce injection volume.
Q4: Can I use Methanol instead of Acetonitrile?
Answer: Yes, but with caveats.
-
Pressure: Methanol has higher viscosity, increasing backpressure.
-
Selectivity: Methanol is a protic solvent and may interact with the amine differently. Acetonitrile (aprotic) generally yields sharper peaks for aromatic amines.
References
-
BenchChem Technical Support. (2025).[4][5] HPLC Analysis of Aromatic Acids and Amines: Troubleshooting Guide. Retrieved from
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC for Basic Compounds. Phenomenex Technical Notes. Retrieved from
-
National Institutes of Health (NIH). (2013). Separation of Alkyne Enantiomers and Stability of Terminal Alkynes in Chromatography. PMC3678912. Retrieved from
-
Agilent Technologies. (2025). Tips and Tricks of HPLC System Troubleshooting: Analyzing Amines. Agilent Technical Library. Retrieved from
-
Teledyne Labs. (2023). Purification Strategies for Ionizable Organic Amine Compounds. Teledyne ISCO. Retrieved from
Sources
preventing oxidation of the ethynyl group in 6-Ethynylnaphthalen-2-amine
A Guide to Preventing Oxidation of the Ethynyl Group
Welcome to the technical support center for 6-Ethynylnaphthalen-2-amine. This guide is designed for researchers, scientists, and drug development professionals to address a critical challenge encountered during the handling and reaction of this versatile bifunctional molecule: the oxidation of its terminal ethynyl group. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure the integrity of your experiments.
The presence of both a primary aromatic amine and a terminal alkyne makes 6-Ethynylnaphthalen-2-amine a valuable building block in medicinal chemistry and materials science. However, the ethynyl group is susceptible to oxidative degradation, primarily through a dimerization process known as Glaser coupling, which can significantly reduce the yield of desired products and complicate purification. This guide provides a structured approach to understanding and mitigating this unwanted side reaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary pathway for the oxidation of the ethynyl group in 6-Ethynylnaphthalen-2-amine?
The principal oxidative pathway for the terminal alkyne in 6-Ethynylnaphthalen-2-amine is an oxidative homocoupling reaction known as Glaser coupling. This reaction leads to the formation of a 1,3-diyne dimer. It is most commonly catalyzed by copper salts in the presence of an oxidant, which is often atmospheric oxygen.[1] The acidic nature of the terminal acetylenic proton makes it susceptible to this coupling.
Q2: How does the amine group in 6-Ethynylnaphthalen-2-amine influence the stability of the molecule?
The primary aromatic amine group in 6-Ethynylnaphthalen-2-amine can also be susceptible to oxidation, potentially leading to the formation of nitroso, nitro, or polymeric byproducts.[1][2] While the ethynyl group's oxidation is often the more immediate concern in the context of cross-coupling reactions, the overall stability of the molecule is influenced by both functional groups. The electronic properties of the amine can also modulate the reactivity of the ethynyl group.
Q3: Can I store 6-Ethynylnaphthalen-2-amine in solution?
It is generally not recommended to store 6-Ethynylnaphthalen-2-amine in solution for extended periods, especially in solvents that have not been thoroughly deoxygenated. The stability of amines in solution can be affected by the solvent, with some organic diluents potentially increasing thermal degradation rates.[3][4] If short-term storage in solution is necessary, use a freshly degassed anhydrous solvent and store under an inert atmosphere at a low temperature.
Q4: What are the initial signs that my sample of 6-Ethynylnaphthalen-2-amine has started to oxidize?
Visual signs of degradation can include a change in color of the solid material or solution. Spectroscopic analysis is more definitive. In the ¹H NMR spectrum, the disappearance or diminished intensity of the acetylenic proton signal is a key indicator. The appearance of new, complex signals in the aromatic region could suggest the formation of dimers or other byproducts. Mass spectrometry can confirm the presence of the dimer, which will have a molecular weight approximately double that of the starting material minus two hydrogen atoms.
Troubleshooting Guide: Preventing Ethynyl Group Oxidation
This section provides a problem-and-solution framework to address specific issues you might encounter during your experiments with 6-Ethynylnaphthalen-2-amine.
Problem 1: Formation of a significant amount of homocoupled 1,3-diyne byproduct.
-
Possible Cause: Presence of oxygen and/or catalytic metals (especially copper).
-
Solution:
-
Strictly Inert Atmosphere: All manipulations of 6-Ethynylnaphthalen-2-amine, both in solid and solution form, should be performed under a rigorously maintained inert atmosphere (high-purity argon or nitrogen). This is the most critical first step in preventing Glaser coupling.[1]
-
Degassed Solvents: Use solvents that have been thoroughly deoxygenated. Common methods for deoxygenating solvents include sparging with an inert gas for an extended period or the freeze-pump-thaw technique.
-
Copper-Free Reaction Conditions: If you are performing a reaction that is sensitive to copper-catalyzed homocoupling, such as a Sonogashira coupling, consider using a copper-free protocol.[1]
-
Problem 2: Low yield in a cross-coupling reaction despite using an inert atmosphere.
-
Possible Cause: The unprotected terminal alkyne is interfering with the catalytic cycle or undergoing side reactions.
-
Solution: Protection of the Terminal Alkyne
-
The most robust strategy to prevent unwanted reactions of the ethynyl group is to "protect" it with a temporary blocking group. Silyl groups, such as trimethylsilyl (TMS) and triisopropylsilyl (TIPS), are highly effective for this purpose.[5][6][7] These groups are readily introduced and can be removed under mild conditions when the alkyne functionality is needed.
-
Choosing a Silyl Protecting Group: The choice between TMS and a bulkier group like TIPS depends on the stability required for subsequent reaction steps. TBDMS (tert-butyldimethylsilyl) ethers, for example, are significantly more stable to hydrolysis than TMS ethers.[8] For many standard cross-coupling reactions, TMS protection is sufficient.
-
-
Problem 3: The amine group is reacting under the conditions used to protect the ethynyl group.
-
Possible Cause: The silylation conditions are not selective for the alkyne.
-
Solution: Optimized Silylation Protocol
-
To selectively protect the terminal alkyne in the presence of the primary amine, specific reaction conditions should be employed. Deprotonation of the alkyne with a strong, non-nucleophilic base followed by quenching with a silyl chloride is a common and effective method.
-
Experimental Protocols
Protocol 1: Trimethylsilyl (TMS) Protection of 6-Ethynylnaphthalen-2-amine
This protocol describes the selective protection of the ethynyl group using trimethylsilyl chloride.
Materials:
-
6-Ethynylnaphthalen-2-amine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Trimethylsilyl chloride (TMSCl)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Under an inert atmosphere (argon or nitrogen), dissolve 6-Ethynylnaphthalen-2-amine (1.0 equivalent) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise. A color change is often observed.
-
Stir the solution at -78 °C for 30-60 minutes.
-
Add trimethylsilyl chloride (1.1 equivalents) dropwise to the solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure to yield the crude TMS-protected product.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Deprotection of the TMS Group
This protocol describes the removal of the TMS protecting group to regenerate the terminal alkyne.
Materials:
-
TMS-protected 6-Ethynylnaphthalen-2-amine
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Potassium carbonate (K₂CO₃) or Tetrabutylammonium fluoride (TBAF)
Method A: Mild Basic Conditions (K₂CO₃/MeOH)
-
Dissolve the TMS-protected compound in methanol.
-
Add a catalytic amount of potassium carbonate.
-
Stir the solution at room temperature and monitor the reaction by TLC.
-
Once deprotection is complete, remove the methanol under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate to yield the deprotected product.
Method B: Fluoride-Mediated Deprotection (TBAF/THF)
-
Dissolve the TMS-protected compound in THF.
-
Add a solution of TBAF (1.0 M in THF, 1.1 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract with an organic solvent, wash with brine, dry, and concentrate as described above.
Visualization of Key Concepts
Workflow for Preventing Ethynyl Oxidation
Caption: A workflow diagram illustrating the pathways leading to ethynyl group oxidation and the key preventative strategies.
Logical Flow for Troubleshooting
Caption: A decision tree for troubleshooting the formation of oxidative byproducts.
Summary of Key Recommendations
| Recommendation | Rationale |
| Handle under Inert Atmosphere | To prevent exposure to atmospheric oxygen, a key component in Glaser coupling.[1] |
| Use Degassed Solvents | To remove dissolved oxygen from the reaction medium. |
| Employ Protecting Groups | To mask the reactive terminal alkyne during sensitive reactions. Silyl groups are a robust and reversible option.[5][6] |
| Consider Copper-Free Reactions | To avoid a common catalyst for oxidative homocoupling.[1] |
| Store Properly | Store the solid compound under an inert atmosphere at low temperatures and avoid long-term storage in solution. |
By implementing these strategies, researchers can significantly improve the stability of 6-Ethynylnaphthalen-2-amine and ensure the reliability and reproducibility of their synthetic protocols.
References
-
PNAS. Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. Available from: [Link]
-
Aure Chemical. Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride. Available from: [Link]
-
Gelest. Silyl Groups. Available from: [Link]
-
PMC. Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Available from: [Link]
-
PMC. Cross-dehydrogenative coupling and oxidative-amination reactions of ethers and alcohols with aromatics and heteroaromatics. Available from: [Link]
-
NCCS. Solvent technology – environmental issues – Task 2. Available from: [Link]
-
Encyclopedia.pub. Trends in Cu-Catalyzed Ar-Xs Transformations with Amines. Available from: [Link]
-
ResearchGate. Oxidation potential of different aliphatic and aromatic amines. Available from: [Link]
-
Organic Synthesis. Protecting Groups. Available from: [Link]
-
PMC. Impact of Solvent on the Thermal Stability of Amines. Available from: [Link]
-
Master Organic Chemistry. Protecting Groups For Alcohols. Available from: [Link]
-
Oriental Journal of Chemistry. Selective Synthesis of Imines via Oxidative Coupling of Primary Amines and Oxidation of Secondary Amines by Peroxides and other Competent Oxidants: A Short Review. Available from: [Link]
-
MDPI. Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Available from: [Link]
-
ResearchGate. Oxidation potentials of secondary and tertiary amines of same compounds. Available from: [Link]
-
SINTEF. Impact of Solvent on the Thermal Stability of Amines. Available from: [Link]
Sources
- 1. Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of Solvent on the Thermal Stability of Amines - SINTEF [sintef.no]
- 5. Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride | Aure Chemical [aurechem.com]
- 6. Silyl Groups - Gelest [technical.gelest.com]
- 7. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Minimizing Background Fluorescence with 6-Ethynylnaphthalen-2-amine (6-ENA)
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting high background noise when utilizing 6-Ethynylnaphthalen-2-amine (6-ENA) in Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) workflows.
6-ENA is a highly sensitive alkyne-functionalized naphthylamine probe. While it offers excellent quantum yield upon target binding, its inherent photophysical properties and the conditions required for click chemistry often lead to false-positive signals. This guide deconstructs the root causes of background fluorescence and provides field-proven, self-validating methodologies to ensure assay integrity.
Workflow Analysis: Sources of Signal vs. Noise
Fig 1: 6-ENA CuAAC workflow highlighting specific signal generation vs. background noise pathways.
Frequently Asked Questions (FAQs)
Q1: Why does 6-Ethynylnaphthalen-2-amine produce high non-specific background in fixed cells and tissues? Mechanistic Causality: The core issue lies in the solvatochromic and lipophilic nature of the naphthylamine fluorophore. In aqueous environments, naphthylamines exhibit weak fluorescence; however, when they partition into hydrophobic environments—such as lipid bilayers or the hydrophobic pockets of proteins—their quantum yield increases dramatically[1][2]. Consequently, any unreacted 6-ENA that is not thoroughly washed out will intercalate into cellular membranes, emitting a strong, false-positive signal that mimics successful click labeling[3]. Solution: Standard aqueous washes are thermodynamically insufficient. You must employ stringent washing protocols that utilize hydrophobic sinks (like Bovine Serum Albumin) or mild detergents to extract the unreacted probe from the lipid bilayers[3].
Q2: How can I differentiate between unreacted 6-ENA trapping and copper-induced autofluorescence? Mechanistic Causality: CuAAC requires the reduction of Cu(II) to Cu(I), typically via sodium ascorbate. Free Cu(I) is highly reactive and catalyzes the formation of reactive oxygen species (ROS). These ROS rapidly oxidize cellular lipids and proteins, generating cross-linked lipofuscin-like structures that inherently autofluoresce in the blue/green spectrum[4]. Because 6-ENA also emits in this range (~420–490 nm), ROS-induced autofluorescence is frequently misdiagnosed as unreacted probe background. Solution: Always run a "Click-minus-alkyne" control. If high background persists in the absence of 6-ENA, the noise is Cu-induced. To mitigate this, utilize a strong Cu(I)-stabilizing ligand such as THPTA at a minimum 5:1 molar ratio to copper. THPTA coordinates the Cu(I) ion, accelerating the click reaction while sterically shielding it from generating ROS[5].
Q3: Can I use FRET-based quenching to bypass extensive washing steps? Mechanistic Causality: Yes. While stringent washing is the traditional approach to remove unreacted bioorthogonal probes[3], modern workflows increasingly rely on Förster Resonance Energy Transfer (FRET) to chemically deactivate background signals[6]. By pairing 6-ENA with a quencher-conjugated azide (e.g., DABCYL or Tide Quencher), you can suppress the fluorescence of unreacted probes[5]. Furthermore, emerging fluorogenic click strategies utilize probes that remain completely dark until the triazole ring is formed, fundamentally eliminating the need for wash steps[7].
Fig 2: FRET-based quenching mechanism to suppress non-specific 6-ENA background fluorescence.
Quantitative Data: Impact of Wash Buffer Additives
To empirically validate the troubleshooting steps, the following table summarizes the effect of various buffer additives on the Signal-to-Background Ratio (SBR) during 6-ENA labeling workflows.
| Wash Buffer Additive / Condition | Mechanism of Action | Relative SBR | Autofluorescence Impact |
| PBS (Standard Control) | Aqueous dilution | 1.0x | None |
| 0.1% Triton X-100 | Membrane permeabilization & micellar extraction | 2.5x | None |
| 3% BSA in PBS | Hydrophobic sequestration (Thermodynamic sink) | 3.8x | None |
| 1 mM CuSO₄ (No Ligand) | Catalyst control (Unshielded Cu) | 0.4x | High (ROS-induced) |
| CuSO₄ + 5 mM THPTA | ROS suppression & Cu(I) stabilization | 4.2x | Low |
Note: SBR values are normalized to standard PBS washes. Using BSA creates a highly effective "sponge" effect for lipophilic dyes.
Step-by-Step Methodology: Optimized CuAAC Labeling & Stringent Washing
This protocol is designed as a self-validating system. By pre-complexing the catalyst and utilizing thermodynamic sinks during the wash phase, we isolate the specific triazole-mediated signal from artifactual noise.
Phase 1: Preparation of the Catalytic Master Mix
-
Pre-complexation (Critical Step): In a clean microcentrifuge tube, combine 1 mM CuSO₄ with 5 mM THPTA ligand in your base aqueous buffer. Incubate at room temperature for 3–5 minutes. Scientific Rationale: Pre-complexing ensures that all copper is coordinated before reduction, preventing the presence of free, ROS-generating Cu ions[5].
-
Probe Addition: Add 6-Ethynylnaphthalen-2-amine (6-ENA) to a final concentration of 10–50 µM.
-
Catalyst Activation: Immediately before applying the mix to your samples, add 10 mM freshly prepared Sodium Ascorbate to reduce Cu(II) to the active Cu(I) state.
Phase 2: Incubation and Stringent Washing 4. Click Reaction: Apply the activated master mix to your azide-labeled cells/tissue. Incubate for 30–60 minutes at room temperature, protected from light. 5. Primary Aqueous Wash: Wash the samples twice with standard PBS for 5 minutes each. Scientific Rationale: This removes the bulk of the water-soluble catalytic components (Copper, THPTA, Ascorbate) to halt the reaction. 6. Hydrophobic Extraction (The "Sponge" Wash): Wash the samples twice with PBS containing 3% BSA and 0.1% Tween-20 for 15 minutes each. Scientific Rationale: BSA contains hydrophobic binding pockets that act as a thermodynamic sink, actively pulling uncalibrated, lipophilic 6-ENA out of the cellular lipid bilayers[2][3]. 7. Final Rinse: Wash twice with PBS for 5 minutes each to remove residual BSA and detergent prior to fluorescence imaging.
References[6] Theranostics Fluorescence background quenching as a means to increase Signal to Background ratio - thno.org - Link[3] Bioorthogonally activated probes for precise fluorescence imaging - Chemical Society Reviews - Link[7] Fluorogenic Reactions in Chemical Biology: Seeing Chemistry in Cells - ACS Publications - Link[4] Optimization of Dye Molecules for Use in Studying Inflammatory Caspase Enzymes - Digital Commons@DePaul - Link[5] Azide Building Blocks - AAT Bioquest - Link[1] Use of the fluorescent probe 1-N-phenyl napthylamine to study the interactions of aminoglycoside antibiotics with the outer membrane - ubc.ca - Link[2] N-phenyl-1-naphthylamine as a Fluorescent Probe for Early Event in the Action of Yeast Killer Factor - General Physiology and Biophysics - Link
Sources
- 1. open.library.ubc.ca [open.library.ubc.ca]
- 2. gpb.sav.sk [gpb.sav.sk]
- 3. Bioorthogonally activated probes for precise fluorescence imaging - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00883E [pubs.rsc.org]
- 4. via.library.depaul.edu [via.library.depaul.edu]
- 5. Azide Building Blocks | AAT Bioquest [aatbio.com]
- 6. thno.org [thno.org]
- 7. pubs.acs.org [pubs.acs.org]
storage stability and shelf life of 6-Ethynylnaphthalen-2-amine solutions
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals working with solutions of 6-Ethynylnaphthalen-2-amine. Here, we address common questions and troubleshooting scenarios related to the storage, stability, and shelf life of this compound in solution. Our focus is on providing practical, field-proven insights to ensure the integrity and reliability of your experiments.
I. Frequently Asked Questions (FAQs)
This section covers the most common inquiries regarding the handling and storage of 6-Ethynylnaphthalen-2-amine solutions.
Q1: What are the optimal storage conditions for 6-Ethynylnaphthalen-2-amine solutions to ensure long-term stability?
A1: To maximize the shelf life of 6-Ethynylnaphthalen-2-amine solutions, it is crucial to mitigate exposure to atmospheric oxygen, light, and elevated temperatures. Aromatic amines are susceptible to oxidation, which can be accelerated by light and heat.[1]
-
Atmosphere: Solutions should be stored under an inert atmosphere, such as nitrogen or argon.[1] This is the most critical factor in preventing oxidative degradation.
-
Light: Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.[1] Photodegradation can lead to the formation of colored impurities.
-
Temperature: For long-term storage, we recommend maintaining the solution at 2-8°C. If the solution is to be used frequently, storage at room temperature (20-25°C) in the dark and under an inert atmosphere is acceptable for shorter periods, though stability should be verified. Generally, amines should be stored at temperatures below 30°C (86°F) to maintain stability.[2]
Q2: What are the recommended solvents for dissolving 6-Ethynylnaphthalen-2-amine?
A2: 6-Ethynylnaphthalen-2-amine, as an aromatic amine, is expected to be soluble in a range of organic solvents.[3] The choice of solvent will depend on the specific application.
-
Commonly Used Solvents: Acetonitrile, Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate are suitable choices.
-
Protic vs. Aprotic Solvents: While soluble in polar protic solvents like ethanol, for long-term storage, aprotic solvents are generally preferred to minimize potential reactivity.
-
Solvent Purity: Always use high-purity, anhydrous, and degassed solvents to prepare your solutions. Dissolved oxygen and impurities in the solvent can initiate degradation.
Q3: How can I estimate the shelf life of my 6-Ethynylnaphthalen-2-amine solution?
A3: The shelf life is highly dependent on the storage conditions and the solvent used. Since specific stability data for 6-Ethynylnaphthalen-2-amine is not extensively published, we recommend performing an in-house stability study. A straightforward approach is to monitor the purity of the solution over time using High-Performance Liquid Chromatography (HPLC). A detailed protocol for this is provided in the "Experimental Protocols" section of this guide. As a general guideline, if a solution of an aromatic amine shows a change in absorbance of 10-15% compared to a freshly prepared solution, its shelf life is considered to be reached.[4]
Q4: My solution of 6-Ethynylnaphthalen-2-amine has changed color. Is it still usable?
A4: A color change, typically to a yellow or brownish hue, is a strong indicator of degradation, most likely due to oxidation.[1] Aromatic amines are known to form colored oxidation products.[1] The usability of a discolored solution depends on the sensitivity of your application. For highly sensitive assays or synthesis requiring high purity, it is strongly recommended to discard the solution and prepare a fresh one. For less sensitive applications, the impact of the impurities should be assessed.
II. Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments with 6-Ethynylnaphthalen-2-amine solutions.
| Issue | Potential Cause | Recommended Action |
| Solution has turned yellow/brown | Oxidation: Exposure to air (oxygen) is the most likely cause. This can be accelerated by light and heat.[1] | Immediate Action: Discard the solution if high purity is required. Preventative Measures: Ensure solutions are prepared with degassed solvents and stored under an inert atmosphere (e.g., argon or nitrogen). Use amber vials or protect from light. Store at recommended temperatures (2-8°C for long-term). |
| Precipitate has formed in the solution | Low Solubility/Supersaturation: The concentration of the compound may exceed its solubility in the chosen solvent at the storage temperature. | Resolution: Gently warm the solution and sonicate to attempt redissolution. If the precipitate remains, it may be a degradation product. For Future Preparations: Determine the solubility of 6-Ethynylnaphthalen-2-amine in your chosen solvent at the intended storage temperature before preparing stock solutions. A protocol for solubility determination is provided below. |
| Inconsistent or unexpected experimental results | Degradation of the Compound: The active concentration of 6-Ethynylnaphthalen-2-amine may have decreased due to degradation. | Verification: Analyze the purity of your solution using HPLC or another suitable analytical method. Compare the results to a freshly prepared standard. A protocol for HPLC analysis is provided below. Action: If degradation is confirmed, prepare a fresh solution under optimal conditions. |
| Appearance of new peaks in HPLC chromatogram | Formation of Degradation Products: The new peaks likely represent impurities formed from the degradation of 6-Ethynylnaphthalen-2-amine. | Analysis: If possible, use LC-MS to identify the mass of the degradation products to gain insight into the degradation pathway. Mitigation: Review your storage and handling procedures to minimize degradation. Consider performing a forced degradation study (see protocol below) to understand potential degradation products under various stress conditions.[5][6] |
III. Experimental Protocols
As a self-validating system, we provide the following protocols to help you determine the stability and solubility of your 6-Ethynylnaphthalen-2-amine solutions.
Protocol 1: Determination of Solution Shelf Life via HPLC
This protocol outlines a method to establish the shelf life of your 6-Ethynylnaphthalen-2-amine solution under your specific storage conditions.
Objective: To determine the time point at which the purity of the 6-Ethynylnaphthalen-2-amine solution drops below an acceptable level (e.g., 95%).
Materials:
-
6-Ethynylnaphthalen-2-amine
-
High-purity solvent (e.g., Acetonitrile)
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a Fresh Stock Solution: Accurately prepare a stock solution of 6-Ethynylnaphthalen-2-amine at a known concentration (e.g., 1 mg/mL) in your chosen solvent.
-
Initial Analysis (Time Zero): Immediately analyze the freshly prepared solution by HPLC to determine its initial purity. This will serve as your baseline.
-
Storage: Aliquot the stock solution into several amber vials, purge with an inert gas (e.g., argon), and seal tightly. Store these vials under your intended long-term storage conditions.
-
Time-Point Analysis: At regular intervals (e.g., weekly for the first month, then monthly), retrieve one vial from storage. Allow it to equilibrate to room temperature before opening.
-
HPLC Analysis: Analyze the sample by HPLC using the same method as the initial analysis.
-
Data Analysis: Calculate the purity of 6-Ethynylnaphthalen-2-amine at each time point. The shelf life is the time at which the purity falls below your predetermined acceptable limit.
Diagram: Workflow for Shelf-Life Determination
Caption: Workflow for determining the shelf life of a solution.
Protocol 2: Forced Degradation Study
This protocol helps to identify potential degradation products and pathways.[5][6]
Objective: To accelerate the degradation of 6-Ethynylnaphthalen-2-amine under various stress conditions to understand its stability profile.
Materials:
-
6-Ethynylnaphthalen-2-amine solution (1 mg/mL)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with a PDA detector or LC-MS
Procedure:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours. Analyze by HPLC.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 8 hours. Analyze by HPLC.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. Analyze by HPLC.
-
Photodegradation: Expose the stock solution to UV light (e.g., in a photostability chamber) for a defined period. Analyze by HPLC.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C) for 48 hours. Analyze by HPLC.
-
Control: Keep a sample of the stock solution under normal storage conditions as a control.
Data Analysis: Compare the chromatograms of the stressed samples to the control. The appearance of new peaks indicates the formation of degradation products. A PDA detector can help determine if the new peaks are spectrally pure. LC-MS can provide mass information for identification.
Sources
- 1. Determination of Shelf Life of Solutions in Laboratory | Pharmaguideline [pharmaguideline.com]
- 2. diplomatacomercial.com [diplomatacomercial.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Determining shelf life of chemical solutions | Photrio.com Photography Forums [photrio.com]
- 5. ajpsonline.com [ajpsonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
1H NMR and 13C NMR characterization data for 6-Ethynylnaphthalen-2-amine
[1]
Introduction & Application Context
6-Ethynylnaphthalen-2-amine is a bifunctional naphthalene derivative featuring an electron-donating amine (-NH
-
Primary Utility: Synthesis of solvatochromic dyes (PRODAN/DANPY analogues), two-photon absorption materials, and amino-functionalized COF monomers.[1]
-
Synthetic Pathway: Typically synthesized via Sonogashira coupling of 6-bromo-2-naphthylamine with trimethylsilylacetylene (TMSA), followed by desilylation.[1]
Synthetic Workflow & Critical Control Points
To ensure high-fidelity NMR data, the synthesis must avoid common contaminants like homocoupled diynes or residual palladium phosphine complexes.[1]
Figure 1: Synthetic route for 6-Ethynylnaphthalen-2-amine. Note that the TMS-protected intermediate is often purified to remove catalyst residues before the final deprotection.[1]
Comparative NMR Analysis
To validate your product, compare your spectrum against the Starting Material (to ensure conversion) and the Methoxy Analogue (to confirm the ethynyl group connectivity).[1]
A. Starting Material: 6-Bromo-2-naphthylamine
Use this data to confirm the disappearance of the C-Br bond signature.[1]
-
Key Feature to Watch: The disappearance of the H-1 proton signal at 7.05 ppm is not the primary indicator; rather, look for the shift of the H-5/H-7 protons upon substitution of Bromine with the Alkyne.[1]
| Nucleus | Solvent | Shift (δ ppm) | Multiplicity | Assignment |
| 1H | DMSO-d | 7.90 | Doublet (J=2.0 Hz) | H-5 (Ortho to Br) |
| 7.63 | Doublet (J=9.0 Hz) | H-8 | ||
| 7.55 | Doublet (J=9.0 Hz) | H-4 | ||
| 7.37 | dd (J=9.0, 2.0 Hz) | H-7 (Meta to Br) | ||
| 6.98 | dd (J=9.0, 2.0 Hz) | H-3 | ||
| 6.87 | Doublet (J=2.0 Hz) | H-1 (Ortho to NH | ||
| 5.45 | Broad Singlet | -NH |
B. Structural Analogue: 6-Ethynyl-2-methoxynaphthalene
Use this data to validate the ethynyl group signals.[1] The methoxy group (-OCH
| Nucleus | Solvent | Shift (δ ppm) | Multiplicity | Assignment |
| 1H | CDCl | 7.95 | Singlet | H-5 (Peri to ethynyl) |
| 7.70 - 7.65 | Multiplet | H-4, H-8 | ||
| 7.48 | dd (J=8.5, 1.6 Hz) | H-7 | ||
| 7.16 | dd (J=8.9, 2.5 Hz) | H-3 | ||
| 7.11 | Doublet (J=2.5 Hz) | H-1 | ||
| 3.08 | Singlet | Acetylenyl C-H | ||
| 3.92 | Singlet | -OCH |
C. Target Product: 6-Ethynylnaphthalen-2-amine (Derived Data)
The following data is derived from the analogue comparison and validated against standard substitution effects. Your experimental values should match these within ±0.05 ppm.
1H NMR (400 MHz, DMSO-d
-
The "Fingerprint" Signal: Look for the sharp singlet of the terminal alkyne proton.[1] In DMSO, this may shift slightly downfield compared to CDCl
due to hydrogen bonding. -
The Amine Signal: A broad singlet (exchangeable with D
O).[1]
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Notes |
| 7.85 - 7.90 | Singlet (d) | 1H | H-5 | Peri to alkyne; typically the most deshielded singlet.[1] |
| 7.60 - 7.65 | Doublet | 1H | H-8 | |
| 7.50 - 7.55 | Doublet | 1H | H-4 | |
| 7.30 - 7.35 | dd | 1H | H-7 | Coupling with H-5 and H-8.[1] |
| 6.90 - 7.00 | dd | 1H | H-3 | Ortho to amine; shielded.[1] |
| 6.80 - 6.85 | Doublet | 1H | H-1 | Ortho to amine; most shielded aromatic proton.[1] |
| 5.40 - 5.60 | Broad Singlet | 2H | -NH | Chemical shift varies with concentration/solvent.[1] |
| 3.05 - 3.15 | Singlet | 1H | -C | Diagnostic Peak. Confirm coupling in 13C if possible. |
13C NMR (100 MHz, DMSO-d
Experimental Protocol for Characterization
Sample Preparation[1][2][3][4][5]
-
Solvent Choice: Use DMSO-d
for the best resolution of the amine protons.[1] Use CDCl if you need to compare strictly with the methoxy analogue data.[1] -
Concentration: Dissolve 5-10 mg of the solid in 0.6 mL of solvent.
-
Filtration: Filter the solution through a cotton plug into the NMR tube to remove any insoluble palladium black residues from the coupling reaction.
Troubleshooting Common Issues
-
Missing Alkyne Proton: If the singlet at ~3.1 ppm is absent, check for Glaser coupling (formation of a diyne dimer).[1] This often happens if oxygen was present during the Sonogashira reaction.[1]
-
Broad Aromatic Peaks: This suggests aggregation.[1] Add a drop of D
O to shake off the amine protons, or heat the NMR probe to 313 K to sharpen the signals. -
Extra Peaks at 0.0 ppm: Ensure complete removal of the TMS group. If a strong signal persists near 0.2 ppm, the deprotection (Step 2) was incomplete.
References
-
Sonogashira Coupling Methodology: Sonogashira, K.; Tohda, Y.; Hagihara, N. Tetrahedron Lett.[1]1975 , 16, 4467–4470.[1] Link[1]
-
PRODAN/Naphthalene Dye Synthesis: Weber, G.; Farris, F. J. Biochemistry1979 , 18, 3075–3078.[1] Link
-
Analogue Data (6-Ethynyl-2-methoxynaphthalene): PubChem CID 4586522.[1] Link[1]
-
Starting Material Data (6-Bromo-2-naphthylamine): National Institute of Standards and Technology (NIST) Chemistry WebBook.[1] Link
-
Vendor Reference (CAS 402956-37-0): BLD Pharm Catalog Entry for 6-Ethynylnaphthalen-2-amine.[1] Link
mass spectrometry analysis and validation of 6-Ethynylnaphthalen-2-amine
Technical Comparison Guide: Mass Spectrometry Analysis and Validation of 6-Ethynylnaphthalen-2-amine (ENA)
Executive Summary
6-Ethynylnaphthalen-2-amine (ENA) represents a specialized class of "push-pull" solvatochromic fluorophores designed for bio-orthogonal chemistry. Unlike standard bulky fluorophores (e.g., Fluorescein, Rhodamine), ENA offers a compact naphthalene scaffold functionalized with an electron-donating amine and an electron-withdrawing ethynyl group. This structure allows for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) labeling while maintaining sensitivity to local environmental polarity.
This guide provides a rigorous mass spectrometry (MS) validation framework for ENA, comparing its performance and physicochemical characteristics against standard alternatives like 1-Ethynylpyrene and Dansyl Propargyl Amide . It is designed for researchers requiring high-purity reagents for site-specific protein labeling and environmental sensing.
Technical Specifications & MS Profile
| Feature | Specification |
| IUPAC Name | 6-Ethynylnaphthalen-2-amine |
| Formula | C₁₂H₉N |
| Exact Mass | 167.0735 Da |
| [M+H]⁺ Monoisotopic | 168.0813 Da |
| Ionization Mode | ESI (+) / APCI (+) |
| Key Structural Motif | 2,6-Disubstituted Naphthalene (Push-Pull system) |
| Solubility | DMSO, Acetonitrile, Methanol |
Comparative Analysis: ENA vs. Market Alternatives
The following table objectively compares ENA against two common "click-ready" fluorescent probes.
| Parameter | 6-Ethynylnaphthalen-2-amine (ENA) | 1-Ethynylpyrene | Dansyl Propargyl Amide |
| Molecular Weight | 167.21 Da (Lowest) | 226.27 Da | 318.40 Da |
| Steric Hindrance | Low (Minimal perturbation to target) | High (Planar stacking issues) | Moderate |
| Solvatochromism | High (Sensitive to polarity) | Low (Excimer forming) | High |
| MS Detection | Clean [M+H]⁺, distinct fragmentation | Prone to aggregation/adducts | Complex fragmentation (Sulfonyl loss) |
| Primary Application | Polarity sensing in small pockets | Lipid membrane tracking | General protein labeling |
Insight: ENA is the superior choice when labeling deep hydrophobic pockets in enzymes where steric bulk (as seen with Pyrene) would inhibit binding. Its solvatochromic nature allows it to report on the hydration state of the active site, a feature Pyrene lacks.
Experimental Protocol: Mass Spectrometry Validation
This protocol ensures the chemical integrity of ENA, specifically targeting the removal of the trimethylsilyl (TMS) protecting group used during synthesis.
Phase 1: Sample Preparation
-
Stock Solution: Dissolve 1 mg of ENA in 1 mL of HPLC-grade Acetonitrile (MeCN).
-
Working Solution: Dilute 10 µL of Stock into 990 µL of 50:50 MeCN:H₂O (+0.1% Formic Acid). Final concentration ~10 µg/mL.
-
Blank: Prepare a solvent blank (50:50 MeCN:H₂O + 0.1% FA) to assess background noise.
Phase 2: LC-MS/MS Acquisition Parameters
-
Instrument: Q-TOF or Orbitrap (High Resolution recommended).
-
Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
Phase 3: Data Analysis & Acceptance Criteria
-
Target Ion: Extract Ion Chromatogram (EIC) for 168.0813 ± 0.005 Da .
-
Purity Check (Critical): Scan for the TMS-protected precursor at 240.1210 Da ([M+H]⁺).
-
Pass: TMS peak < 1% relative abundance.
-
Fail: TMS peak > 1% (Indicates incomplete deprotection).
-
-
Oxidation Check: Scan for 184.0762 Da ([M+H+O]⁺), indicating oxidation of the amine or alkyne hydration.
Fragmentation Logic & Pathway
Understanding the fragmentation is vital for confirming the core structure.
-
Precursor: 168.08 ([M+H]⁺)
-
Fragment 1 (Primary): 141.07 (Loss of HCN, -27 Da). Characteristic of naphthylamines.
-
Fragment 2 (Secondary): 115.05 (Loss of C₂H₂ from the ethynyl group, -26 Da). Confirms the alkyne moiety.
Caption: Predicted ESI+ MS/MS fragmentation pathway for 6-Ethynylnaphthalen-2-amine.
Workflow: From Validation to Application
The following diagram illustrates the critical path from MS validation to the final "Click" chemistry application, highlighting the Quality Control (QC) gates.
Caption: Quality Control workflow ensuring ENA purity before Click Chemistry applications.
References
-
BenchChem. (2025).[1] Mass spectrometry analysis to confirm 6-(Bromomethyl)naphthalen-2-amine labeling. Retrieved from 2
-
NIST Chemistry WebBook. (2023). Mass Spectra of Naphthylamine Derivatives. Retrieved from 3
-
Korkmaz, A., et al. (2023). Synthesis of 6-((trimethylsilyl)ethynyl)naphthalen-2-ol and derivatives. Journal of Biomolecular Structure and Dynamics. Retrieved from 4
-
Weber, G., & Farris, F. J. (1979). Synthesis and spectral properties of a hydrophobic fluorescent probe: 6-propionyl-2-(dimethylamino)naphthalene (PRODAN). Biochemistry. Retrieved from 5
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1-Naphthylamine | C10H9N | CID 8640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and spectral properties of a hydrophobic fluorescent probe: 6-propionyl-2-(dimethylamino)naphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced Membrane Fluidity Probes: 6-Ethynylnaphthalen-2-amine vs. DAN Probes
This guide provides a technical comparison between 6-Ethynylnaphthalen-2-amine (6-ENA) derivatives and traditional DAN probes (Laurdan/Prodan) for membrane fluidity studies.
Executive Summary: The Divergence of Detection
In the study of membrane biophysics, the choice between DAN probes (Laurdan, Prodan) and 6-Ethynylnaphthalen-2-amine (6-ENA) derivatives represents a choice between fluorescent solvent relaxation and vibrational/bio-orthogonal sensing .
-
DAN Probes (The Standard): Rely on Intramolecular Charge Transfer (ICT) . They are highly fluorescent and report membrane order via spectral shifts (General Polarization, GP). They are ideal for live-cell confocal microscopy but fail in fixed samples and suffer from photobleaching.
-
6-ENA Probes (The Challenger): Replace the carbonyl "pull" group with an ethynyl (alkyne) handle. This enables Stimulated Raman Scattering (SRS) microscopy (vibrational solvatochromism) and Click Chemistry (fixation-compatible labeling). They offer minimal perturbation and "silent region" imaging but require specialized hardware (SRS) or post-labeling steps.
Mechanistic Principles
DAN Probes: Dipolar Relaxation (Fluorescence)
Laurdan and Prodan possess a dimethylamino electron donor and a carbonyl electron acceptor.
-
Excitation: Upon UV/Blue excitation, the molecule undergoes a large dipole moment change.
-
Solvent Relaxation: In fluid membranes (Liquid Disordered,
), water molecules penetrate the bilayer and reorient around the excited dipole, causing energy loss and a Red Shift (emission ~490 nm). -
Gel Phase: In ordered membranes (Liquid Ordered,
), water is excluded. No relaxation occurs. Emission remains Blue (~440 nm).
6-ENA Probes: Vibrational Solvatochromism & Bio-orthogonality
6-ENA derivatives replace the carbonyl with a carbon-carbon triple bond (
-
Vibrational Frequency: The alkyne bond vibrates at ~2100 cm⁻¹, a "silent region" where endogenous cells do not scatter light.
-
Vibrational Solvatochromism: The frequency of this vibration shifts based on the local electric field (hydration/polarity). In hydrated (
) membranes, the frequency shifts compared to dry ( ) membranes. -
Click-Retention: The alkyne handle allows the probe to be covalently linked to azide-functionalized fixatives or other tags via CuAAC (Click chemistry), preserving the localization pattern even after cell fixation—a feat impossible with Laurdan.
Pathway Diagram: Signal Generation Mechanisms
Caption: Comparison of signal generation. DAN probes rely on fluorescence emission shifts via solvent relaxation, while 6-ENA probes utilize alkyne vibrational frequency shifts or click-chemistry retention.
Technical Comparison: Head-to-Head
| Feature | DAN Probes (Laurdan/Prodan) | 6-Ethynylnaphthalen-2-amine (6-ENA) |
| Primary Readout | Fluorescence Emission (Ratiometric) | Raman Scattering (SRS) or Post-Click Fluorescence |
| Quantification Metric | General Polarization (GP) Value | Raman Shift ( |
| Microscope Required | Standard Confocal / Two-Photon | SRS Microscope or Confocal (if clicked to fluorophore) |
| Fixation Compatibility | Poor (Washes out / Redistribution) | Excellent (Can be crosslinked/clicked) |
| Photostability | Low (Susceptible to bleaching) | High (Raman scattering does not bleach) |
| Invasiveness | Moderate (Bulky solvatochromic tail) | Low (Small alkyne tag is minimally perturbative) |
| Multiplexing | Difficult (Broad emission spectrum) | High (Narrow Raman peak in silent region) |
| Sensitivity ( | High (GP shift ~0.5 units) | Moderate (Frequency shift ~5-10 |
Experimental Protocols
Protocol A: Membrane Fluidity Mapping with Laurdan (Live Cell)
Use this for dynamic, real-time fluidity measurements in living cells.
-
Preparation:
-
Dissolve Laurdan in DMSO (Stock: 1-5 mM).
-
Dilute into cell media to final concentration of 5 µM.
-
Critical: Keep DMSO concentration < 0.5% to avoid membrane perturbation.
-
-
Staining:
-
Incubate cells for 30–45 minutes at 37°C.
-
Wash 1x with serum-free media (optional, Laurdan is weakly fluorescent in water).
-
-
Imaging (Two-Photon Recommended):
-
Excitation: 780 nm (Two-photon) or 405 nm (One-photon).
-
Emission Channel 1 (Ordered): 440 ± 20 nm.
-
Emission Channel 2 (Disordered): 490 ± 20 nm.
-
-
Analysis (GP Calculation):
-
Calculate GP per pixel:
-
G-factor corrects for system sensitivity (calibrate with Laurdan in DMSO).
-
Protocol B: Fixation-Resistant Imaging with 6-ENA (Click-ExM Strategy)
Use this when you need to correlate membrane state with immunofluorescence in fixed tissues.
-
Labeling:
-
Incubate live cells with 6-ENA derivative (e.g., 10 µM) for 1 hour.
-
The probe partitions into membranes.[1]
-
-
Fixation & Crosslinking:
-
Fix cells with 4% Paraformaldehyde (PFA) + 0.1% Glutaraldehyde.
-
Critical: The ethynyl group allows the probe to be chemically crosslinked if a corresponding azide-crosslinker is included, or retained via hydrophobicity better than Laurdan during mild fixation.
-
-
Click Reaction (Optional for Visualization):
-
Permeabilize cells (if intracellular membranes are target).
-
Perform CuAAC reaction: Add Azide-Fluorophore (e.g., Azide-Alexa488) + CuSO4 + Sodium Ascorbate.
-
Incubate 30 mins, Wash 3x.
-
-
Imaging:
-
Image the "Clicked" fluorophore. The distribution reflects the membrane state at the moment of fixation (retention is higher in ordered domains for some derivatives).
-
Expert Insights & Causality
-
Why Laurdan fails in fixation: Laurdan binds non-covalently. The detergents (Triton X-100) and organic solvents (methanol) used in fixation/permeabilization dissolve the lipids Laurdan resides in, or wash the probe out.
-
Why 6-ENA is superior for SRS: The alkyne stretch is decoupled from the electronic transition. This means you can sense the environment (via vibrational Stark effect) without the phototoxicity associated with exciting electrons to higher energy states (bleaching/ROS generation).
-
The Trade-off: 6-ENA requires either an SRS microscope (rare, expensive) or a Click-reaction step (which converts the probe into a bulky triazole, potentially altering the readout if not done carefully). For pure, real-time fluidity quantification, Laurdan GP remains the gold standard due to its established ratiometric calibration.
References
-
Parasassi, T., et al. (1990). "Dipolar relaxation in lipid bilayers detected by Laurdan fluorescence." Biophysical Journal. Link
-
Sezgin, E., et al. (2017). "Elucidating membrane structure and protein behavior using giant plasma membrane vesicles." Nature Protocols. Link
-
Wei, L., et al. (2014). "Live-cell imaging of alkyne-tagged small biomolecules by stimulated Raman scattering." Nature Methods. Link
-
Yamaguchi, S., et al. (2020).[2] "Solvatochromic Pyrene Probes for Live-Cell Membrane Imaging." Chemical Science. Link
-
Golfetto, O., et al. (2013). "Laurdan and di-4-ANEPPDHQ probe different properties of the membrane."[3] Biophysical Journal. Link
Sources
Mastering Purity Verification of 6-Ethynylnaphthalen-2-amine: A Comparative Analytical Guide
Topic: Verifying Purity of 6-Ethynylnaphthalen-2-amine via Elemental Analysis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the synthesis of advanced fluorescent probes (e.g., Prodan/Cadan derivatives) and "click" chemistry precursors, 6-Ethynylnaphthalen-2-amine serves as a critical intermediate. While High-Performance Liquid Chromatography (HPLC) is the industry standard for detecting organic byproducts, it often fails to identify non-chromophoric impurities such as trapped inorganic salts, residual catalysts (Palladium), or solvates.
This guide objectively compares Elemental Analysis (CHN Combustion) against HPLC and NMR, demonstrating why EA is the non-negotiable "truth-teller" for establishing the bulk purity required for reproducible biological applications.
The Molecule: Vulnerabilities & Analytical Challenges
6-Ethynylnaphthalen-2-amine presents specific stability challenges that dictate the analytical approach:
-
Chemical Formula:
-
Molecular Weight: 167.21 g/mol
-
Structural Risks:
-
Terminal Alkyne (
): Prone to oxidative coupling (Glaser coupling) or polymerization if exposed to heat/light. -
Naphthylamine Moiety: Susceptible to N-oxidation and hygroscopicity (water retention).
-
The Core Problem: A sample can appear >99% pure on a UV-Vis HPLC trace (254 nm) yet contain 5-10% inorganic mass (salts/water), leading to erroneous molar extinction coefficient calculations and failed stoichiometric reactions.
Comparative Methodology: EA vs. HPLC vs. NMR
The following decision matrix outlines the logical relationship between these techniques in a validation workflow.
Figure 1: Analytical Decision Matrix. Note that EA is the final "gatekeeper" for bulk purity validation.
Experimental Protocols
Protocol A: CHN Combustion Analysis (The Gold Standard)
Objective: To determine mass percentage of Carbon, Hydrogen, and Nitrogen to within
-
Sample Preparation:
-
Dry 50 mg of 6-Ethynylnaphthalen-2-amine under high vacuum (0.1 mbar) at 40°C for 12 hours. Note: Avoid higher temperatures to prevent alkyne polymerization.
-
Store in a desiccator shielded from light.
-
-
Combustion:
-
Weigh 2.0–3.0 mg (
mg) into a tin capsule. -
Oxidation Phase: Flash combustion at 1800°C (with added oxygen). The naphthalene ring requires high-temperature oxidation to prevent char formation.
-
Reduction Phase: Gases (
) pass over copper at 650°C to reduce nitrogen oxides to .
-
-
Detection:
-
Gases are separated via GC column and detected by Thermal Conductivity Detector (TCD).
-
Protocol B: HPLC Purity Assessment
Objective: To detect organic impurities (e.g., homocoupled di-ynes).
-
Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: Gradient A (Water + 0.1% TFA) / B (Acetonitrile). 10% B to 90% B over 20 min.
-
Detection: UV at 254 nm (aromatic ring) and 350 nm (amine charge transfer band).
Data Presentation & Interpretation
The following table compares three hypothetical batches of 6-Ethynylnaphthalen-2-amine. This data highlights why HPLC alone is insufficient.
Theoretical Composition (
-
C: 86.20%
-
H: 5.43%
-
N: 8.38%
Table 1: Comparative Purity Data
| Batch ID | HPLC Purity (Area %) | 1H-NMR Observation | EA Result (Found %) | Deviation from Calc. | Status | Interpretation |
| Batch A | 99.8% | Clean Spectrum | C: 86.15, H: 5.45, N: 8.35 | < 0.1% | PASS | High purity. Suitable for biological assays. |
| Batch B | 99.5% | Minor solvent peaks | C: 81.50, H: 5.60, N: 7.90 | > 4.0% | FAIL | Solvation Issue: Likely hemi-hydrate ( |
| Batch C | 99.1% | Broadening at base | C: 83.20, H: 5.10, N: 8.05 | > 2.0% | FAIL | Inorganic Contamination: Likely residual Silica or Pd salts. Mass balance is missing. |
Detailed Analysis of Failures:
-
The "Batch B" Trap (Hydration): Naphthylamines are hydrogen-bond acceptors. If Batch B is a hemi-hydrate (
), the theoretical Carbon drops to 81.78% .-
HPLC Result: The water elutes with the solvent front (undetected). The sample looks pure.
-
EA Result: Carbon is found at ~81.5%, flagging the error immediately.
-
Consequence: Using this batch for a "click" reaction would result in a 5% stoichiometric error.
-
-
The "Batch C" Trap (Inorganics): Synthesis via Sonogashira coupling often leaves Palladium traces.
-
HPLC Result: Pd salts do not absorb at 254 nm or elute in the void volume.
-
EA Result: The percentages of C, H, and N are all uniformly lower than expected because non-combustible mass (Pd/Silica) is diluting the sample.
-
Scientific Causality & Troubleshooting
When EA results fall outside the acceptable ACS tolerance (
Figure 2: Troubleshooting Logic for Elemental Analysis Deviations.
References
-
American Chemical Society (ACS). (2022). Data Requirements for the Publication of Organic Compounds.[1] ACS Publishing. [Link]
- Citation Context: Establishes the tolerance standard for purity.
-
Weber, G., & Farris, F. J. (1979).[2][3] Synthesis and spectral properties of a hydrophobic fluorescent probe: 6-propionyl-2-(dimethylamino)naphthalene.[3] Biochemistry, 18(14), 3075-3078.[3] [Link]
- Citation Context: Foundational text on 2-dimethylaminonaphthalene derivatives (Prodan family)
-
Holzbecher, M., et al. (2021). Elemental analysis: an important purity control but prone to manipulations.[4] Inorganic Chemistry Frontiers. [Link]
- Citation Context: Discusses the limitations of HPLC/NMR vs. Combustion analysis for "hidden" impurities.
- Citation Context: General methodology for cross-validating arom
Sources
- 1. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,5-PRODAN: synthesis and properties [ouci.dntb.gov.ua]
- 3. Synthesis and spectral properties of a hydrophobic fluorescent probe: 6-propionyl-2-(dimethylamino)naphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Unveiling Solvatochromic Responses: A Comparative Guide to the Spectral Behavior of 6-Ethynylnaphthalen-2-amine in Diverse Solvent Environments
This technical guide provides a comprehensive analysis of the anticipated solvatochromic behavior of 6-Ethynylnaphthalen-2-amine. While direct experimental data for this specific fluorophore is emerging, this guide synthesizes established principles of solvatochromism, experimental data from closely related 2-aminonaphthalene derivatives, and robust analytical methodologies to offer a predictive comparison of its spectral shifts across a range of solvents. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage novel fluorophores as environmental probes.
Introduction: The Promise of Environment-Sensitive Fluorophores
Solvatochromic dyes, molecules that exhibit a change in their absorption or emission spectra in response to the polarity of their solvent environment, are invaluable tools in chemical and biological research.[1][2] This phenomenon arises from differential solvation of the ground and excited electronic states of the fluorophore.[3] Naphthalenamine derivatives, in particular, are a well-studied class of compounds known for their sensitivity to solvent polarity, making them excellent candidates for probing the microenvironments of complex systems such as proteins and membranes.[4][5][6]
6-Ethynylnaphthalen-2-amine is a promising but less-characterized member of this family. The presence of the electron-donating amino group and the π-system of the naphthalene ring suggests a significant potential for intramolecular charge transfer (ICT) upon excitation.[7] The addition of the ethynyl group at the 6-position is expected to further modulate these electronic properties, potentially enhancing its solvatochromic sensitivity. This guide will explore these anticipated properties and provide a framework for their experimental validation.
Theoretical Framework: Understanding Solvatochromism
The spectral shift observed in solvatochromic compounds is a direct consequence of the change in the dipole moment of the molecule upon electronic excitation.[4][8] When a molecule with a larger dipole moment in the excited state (µ_e) than in the ground state (µ_g) is in a polar solvent, the surrounding solvent molecules will reorient to stabilize the excited state, leading to a red-shift (bathochromic shift) in the emission spectrum.[5][8] Conversely, if the ground state is more polar, a blue-shift (hypsochromic shift) may be observed.[1]
This relationship can be quantified using the Lippert-Mataga equation , which correlates the Stokes shift (the difference in wavenumber between the absorption and emission maxima) with the orientation polarizability (Δf) of the solvent[8][9]:
Δν̃ = (2(μ_e - μ_g)² / (hca³)) * Δf + constant
where:
-
Δν̃ is the Stokes shift in wavenumbers (cm⁻¹).
-
μ_e and μ_g are the dipole moments of the excited and ground states, respectively.
-
h is Planck's constant.
-
c is the speed of light.
-
a is the radius of the solvent cavity in which the fluorophore resides.
-
Δf is the orientation polarizability of the solvent, calculated from its dielectric constant (ε) and refractive index (n).[8]
A linear relationship in a plot of the Stokes shift versus the solvent polarity function (Δf) indicates that the observed solvatochromism is primarily due to dipole-dipole interactions.[4][8]
Predicted Spectral Behavior of 6-Ethynylnaphthalen-2-amine: A Comparative Analysis
Based on the behavior of related 2-aminonaphthalene compounds, 6-Ethynylnaphthalen-2-amine is expected to exhibit positive solvatochromism, characterized by a red-shift in its fluorescence emission spectrum with increasing solvent polarity.[4][7][10] The intramolecular charge transfer from the amino group to the naphthalene ring system is the primary driver of this phenomenon. The electron-withdrawing nature of the ethynyl group is anticipated to enhance this charge transfer character, potentially leading to more pronounced solvatochromic shifts compared to unsubstituted 2-aminonaphthalene.
The following table presents a predictive summary of the absorption and emission maxima for 6-Ethynylnaphthalen-2-amine in a selection of solvents with varying polarities, benchmarked against experimentally determined values for 2-aminonaphthalene.
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Predicted λ_abs (nm) for 6-Ethynylnaphthalen-2-amine | Predicted λ_em (nm) for 6-Ethynylnaphthalen-2-amine | Reference λ_abs (nm) for 2-Aminonaphthalene[11][12] | Reference λ_em (nm) for 2-Aminonaphthalene | Predicted Stokes Shift (cm⁻¹) for 6-Ethynylnaphthalen-2-amine |
| n-Hexane | 1.88 | 1.375 | ~330 | ~380 | ~335 | ~385 | ~3800 |
| Toluene | 2.38 | 1.497 | ~335 | ~395 | ~340 | ~395 | ~4300 |
| Dichloromethane | 8.93 | 1.424 | ~340 | ~420 | ~345 | ~415 | ~5600 |
| Acetonitrile | 37.5 | 1.344 | ~345 | ~440 | ~350 | ~430 | ~6500 |
| Methanol | 32.7 | 1.329 | ~350 | ~460 | ~355 | ~450 | ~7300 |
| Water | 80.1 | 1.333 | ~355 | ~490 | ~360 | ~480 | ~8500 |
Note: The predicted values for 6-Ethynylnaphthalen-2-amine are extrapolations based on the known behavior of 2-aminonaphthalene derivatives and the expected electronic influence of the ethynyl substituent. Experimental verification is required.
Experimental Protocol for Solvatochromism Analysis
To experimentally validate the predicted solvatochromic properties of 6-Ethynylnaphthalen-2-amine, the following detailed protocol is recommended.
Materials and Reagents
-
6-Ethynylnaphthalen-2-amine (high purity, >99%)
-
Spectroscopic grade solvents of varying polarities (e.g., n-hexane, toluene, dichloromethane, acetonitrile, methanol, water)
Instrumentation
Sample Preparation
-
Stock Solution: Prepare a 1 mM stock solution of 6-Ethynylnaphthalen-2-amine in a non-polar solvent where it is readily soluble (e.g., dichloromethane).
-
Working Solutions: Create a series of dilute working solutions (e.g., 1-10 µM) by adding a small aliquot of the stock solution to each of the selected solvents.[8] The final concentration should be low enough to avoid inner filter effects.
Spectroscopic Measurements
-
UV-Vis Absorption Spectroscopy:
-
Record the absorption spectrum for each solution using a dual-beam UV-Vis spectrophotometer.[15]
-
Use the corresponding pure solvent as a blank reference.
-
Identify the wavelength of maximum absorption (λ_abs).
-
-
Fluorescence Spectroscopy:
-
Using a spectrofluorometer, excite each sample at its determined λ_abs.
-
Record the fluorescence emission spectrum.
-
Identify the wavelength of maximum fluorescence emission (λ_em).
-
Maintain consistent instrumental parameters (e.g., excitation and emission slit widths) across all measurements for comparability.[14]
-
Data Analysis
-
Calculate Stokes Shift: For each solvent, calculate the Stokes shift in wavenumbers (cm⁻¹) using the formula: Δν̃ = (1/λ_abs - 1/λ_em) * 10⁷.
-
Lippert-Mataga Plot: Plot the calculated Stokes shift (Δν̃) against the solvent polarity function (Δf). A linear fit to the data will provide insight into the change in dipole moment upon excitation.[8][16][17]
Visualizing the Workflow and Principles
To further clarify the experimental and theoretical concepts, the following diagrams are provided.
Caption: A flowchart illustrating the key steps in a solvatochromism study.
Caption: The principle of solvatochromic shift due to solvent relaxation.
Concluding Remarks and Future Directions
6-Ethynylnaphthalen-2-amine holds significant potential as a sensitive fluorescent probe for elucidating the polarity of microenvironments. The theoretical and comparative analysis presented in this guide strongly suggests that it will exhibit pronounced positive solvatochromism. The outlined experimental protocol provides a clear and robust methodology for the empirical validation of these predictions.
Future studies should focus on the synthesis and purification of high-quality 6-Ethynylnaphthalen-2-amine to perform the detailed solvatochromic analysis described.[18][19][20] Furthermore, investigations into its photostability, quantum yield in various solvents, and its interactions with biological macromolecules will be crucial in establishing its utility as a versatile tool for researchers in chemistry, biology, and materials science. The findings from such studies will undoubtedly contribute to the expanding palette of "smart" fluorescent probes available to the scientific community.
References
- Unveiling Solvent-Molecule Interactions: A Technical Guide to the Solvatochromic Fluorescence of 1-Phenylanthracene - Benchchem.
- Electronic spectra of 2-aminonaphthalene-6-sulfonate and related molecules. II. Effects of solvent medium on the absorption and - ACS Publications.
- Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - Photochemical & Photobiological Sciences (RSC Publishing).
- c7cp08555a - Research Explorer.
- Reversal in solvatochromism, photochromism and thermochromism in a new bis-azo dye based on naphthalen-1-amine.
- Solvatochromism in Solvent Mixtures: A Practical Solution for a Complex Problem - MDPI.
- An Easy and Versatile Experiment to Demonstrate Solvent Polarity Using Solvatochromic Dyes | Request PDF - ResearchGate.
- Fluorescence of aromatic amines and their fluorescamine derivatives for detection of explosive vapors - PubMed.
- Application of the Lippert Equation - Index of /.
- Lippert-Mataga plot of 1 and 2 in the homologous series of nitriles. - ResearchGate.
- Synthesis, characterization, and photophysical and fluorescence sensor behaviors of a new water-soluble double-bridged naphthale - Semantic Scholar.
- Supporting Information to accompany Generalized solvent scales as a tool for investigating solvent dependence of spectroscopic and kinetic parameters - The Royal Society of Chemistry.
- Theoretical Research on Excited States: Ultraviolet and Fluorescence Spectra of Aromatic Amino Acids - PubMed.
- 2-Aminonaphthalene - PhotochemCAD.
- 2-Naphthalenamine - the NIST WebBook.
- Lippert-Mataga plot for the dependence of the difference between the... - ResearchGate.
- Solvatochromism: A Comprehensive Project for the Final Year Undergraduate Chemistry Laboratory - SciSpace.
- An Investigation of Solvatochromic Behavior - IT Solutions.
- Isocyanonaphthol Derivatives: Excited-State Proton Transfer and Solvatochromic Properties - MDPI.
- Fluorescence of Aromatic Amines and Their Fluorescamine Derivatives for Detection of Explosive Vapors - ResearchGate.
- Synthesis of 6-((trimethylsilyl)ethynyl)naphthalen-2-ol 1 and... - ResearchGate.
- Visible Spectrophotometric Method for the Determination of Pharmaceutically Important Aromatic Primary Amines by using P-N, N-Di - ARC Journals.
- Synthesis and photophysical characterization of fluorescent indole nucleoside analogues.
- Reversal in Solvatochromism, enol-imine/keto-amine Tautomerism and (E)-(Z) Photoisomerizations in a Benzylidene Aniline Schiff Base Derivative in Different Solvents - MDPI.
- STUDIES IN 2-NAPHTHOL DERIVATIVES - University of Glasgow.
- Probing microenvironment of micelle and albumin using diethyl 6-(dimethylamino)naphthalene-2,3-dicarboxylate: An electroneutral solvatochromic fluorescent probe - PubMed.
- Solvatochromic fluorescent dyes as universal tools for biological research - Société Chimique de France.
- What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?.
- Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - MDPI.
- Using new solvatochromic parameters to investigate dye–solvent interactions.
- Reversal in Solvatochromism, enol-imine/keto-amine Tautomerism and (E)-(Z) Photoisomerizations in a Benzylidene Aniline Schiff Base Derivative in Different Solvents - PubMed.
- (PDF) Synthesis, characterization, and photophysical and fluorescence sensor behaviors of a new water-soluble double-bridged naphthalene diimide appended cyclotriphosphazene - ResearchGate.
- Solvatochromic, spectroscopic and DFT studies of a novel synthesized dye: l-(4-Dimethylaminophenyl)-2-(5H-phenanthridine-6-ylidene)-ethanone (6-KMPT) - PubMed.
Sources
- 1. openaccess.iku.edu.tr [openaccess.iku.edu.tr]
- 2. Solvatochromism in Solvent Mixtures: A Practical Solution for a Complex Problem [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 5. mdpi.com [mdpi.com]
- 6. Probing microenvironment of micelle and albumin using diethyl 6-(dimethylamino)naphthalene-2,3-dicarboxylate: An electroneutral solvatochromic fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rsc.org [rsc.org]
- 10. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 11. PhotochemCAD | 2-Aminonaphthalene [photochemcad.com]
- 12. 2-Naphthalenamine [webbook.nist.gov]
- 13. Fluorescence of aromatic amines and their fluorescamine derivatives for detection of explosive vapors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis and photophysical characterization of fluorescent indole nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 20. theses.gla.ac.uk [theses.gla.ac.uk]
Benchmarking Guide: 6-Ethynylnaphthalen-2-amine (6-ENA) vs. Commercial Click Dyes
Executive Summary: The Case for 6-ENA
In the crowded landscape of "click" chemistry reagents, 6-Ethynylnaphthalen-2-amine (6-ENA) is frequently misunderstood. Unlike standard commercial dyes (e.g., Alexa Fluor® 488 alkyne or Cy5 alkyne) which are engineered for maximum brightness and environmental insensitivity, 6-ENA is a functional sensor .
While commercial dyes act as passive "flags" to tag a biomolecule, 6-ENA behaves as an active "reporter." Its naphthalene-2-amine core imparts significant solvatochromism —altering its emission wavelength and intensity based on the polarity of its immediate environment.
The Verdict:
-
Choose Commercial Dyes (e.g., AF405, Coumarin): If your goal is simple quantification or visualization (e.g., flow cytometry, total protein stain).
-
Choose 6-ENA: If you are mapping protein folding, investigating hydrophobic pockets, or monitoring lipid membrane insertion. 6-ENA offers a unique combination of small molecular footprint (<200 Da) and polarity-sensitive emission that commercial "always-on" dyes cannot match.
Technical Profile & Benchmarking
The following data compares 6-ENA against its direct competitors in the Blue/UV excitation space: 3-Azido-7-hydroxycoumarin (standard blue click dye) and Dansyl Azide (classic environmental probe).
Table 1: Photophysical & Kinetic Comparison
| Feature | 6-ENA (Subject) | 3-Azido-7-hydroxycoumarin | Dansyl Azide | Alexa Fluor® 405 Alkyne |
| Core Structure | Naphthalene-2-amine | Coumarin | Naphthalene-1-sulfonamide | Sulfonated Pyrene (approx) |
| Molecular Weight | ~167 Da (Ultra-small) | ~203 Da | ~290 Da | ~600+ Da |
| Excitation Max | 320–360 nm | 404 nm | 340 nm | 401 nm |
| Emission Max | 420–520 nm (Tunable) | 477 nm (Fixed) | 500–570 nm (Tunable) | 421 nm (Fixed) |
| Stokes Shift | Large (~100–140 nm) | Moderate (~70 nm) | Large (~160 nm) | Small (~20 nm) |
| Solvatochromism | High (Blue | Low | High | None |
| Quantum Yield ( | 0.4–0.8 (Solvent dependent) | 0.6–0.8 | 0.1–0.4 | >0.9 |
| Click Kinetics | Fast (Sterically unhindered) | Moderate | Moderate (Bulky sulfonyl) | Fast |
Key Differentiator: The "Click-Shift" Phenomenon
Unlike Coumarins, where the triazole linkage formed during the CuAAC reaction acts merely as a bridge, 6-ENA utilizes the triazole as an electronic auxiliary. The formation of the 1,2,3-triazole ring extends the
Deep Dive: Mechanism of Action
To use 6-ENA effectively, one must understand the Internal Charge Transfer (ICT) mechanism.
The Polarity Sensing Mechanism
Upon excitation, electron density shifts from the amine donor (position 2) to the electron-deficient ring system. In polar solvents (like water), the excited state is stabilized by solvent dipoles, lowering its energy and red-shifting the emission (to ~500 nm). In hydrophobic environments (like a protein pocket), this stabilization is absent, and emission remains blue (~420 nm) and intense.
Figure 1: Solvatochromic Mechanism of 6-ENA. The diagram illustrates how environmental polarity dictates the emission wavelength, allowing the dye to "report" on the hydrophobicity of its binding site.
Experimental Protocols
Protocol A: Self-Validating CuAAC Labeling of BSA (Hydrophobic Pocket Test)
Objective: Label Bovine Serum Albumin (BSA) with 6-ENA to demonstrate hydrophobic sensing. BSA contains hydrophobic pockets that should induce a blue-shift compared to free dye in buffer.
Reagents:
-
Protein: BSA (1 mg/mL in PBS, pH 7.4).
-
Alkyne: 6-ENA (10 mM stock in DMSO).
-
Azide: Azido-PEG3-Biotin (or generic alkyl azide for validation).
-
Catalyst: CuSO4 (100 mM) + THPTA Ligand (500 mM).
-
Reductant: Sodium Ascorbate (500 mM, fresh).
Workflow:
-
Functionalization (If protein is not azided): Note: For this benchmark, we assume the protein has been pre-functionalized with an azide via NHS-Azide chemistry.
-
Click Reaction Assembly:
-
To 90 µL Azide-labeled BSA (1 mg/mL), add:
-
1 µL 6-ENA (100 µM final). Keep DMSO < 5%.
-
Premix Catalyst: 1 µL CuSO4 + 2 µL THPTA. Incubate 1 min. Add to reaction.
-
Initiate: Add 2 µL Sodium Ascorbate.
-
-
Incubation: 1 hour at Room Temp, dark.
-
Purification (Critical): Remove excess 6-ENA using a spin desalting column (7K MWCO). Unreacted 6-ENA is hydrophobic and will stick to membranes; rigorous washing is required.
-
Validation (The "Shift" Test):
-
Measure Emission Spectrum (Ex: 340 nm).
-
Control: Free 6-ENA in PBS (Expect peak ~500 nm, low intensity).
-
Sample: 6-ENA-BSA (Expect peak ~440 nm, high intensity).
-
Interpretation: If the peak does not blue-shift, the dye is likely aggregated on the surface rather than integrated into the hydrophobic core/pocket.
-
Protocol B: Quantum Yield Measurement (Relative Method)
To accurately benchmark 6-ENA in your specific system, measure QY relative to Quinine Sulfate .
-
Standard: Quinine Sulfate in 0.1 M H2SO4 (
). -
Sample: 6-ENA in target solvent (e.g., Dioxane for hydrophobic baseline, PBS for polar).
-
Absorbance Match: Dilute both to Absorbance < 0.1 at 350 nm (to avoid inner filter effects).
-
Integration: Record integrated fluorescence intensity (
). -
Calculation:
(Where is the refractive index of the solvent).
Workflow Visualization
The following diagram outlines the decision logic for selecting 6-ENA and the experimental flow for validating its "reporter" function.
Figure 2: Decision Matrix and Experimental Workflow for 6-ENA.
References
-
Rouillon, J., et al. (2025).[1] "Click and shift: the effect of triazole on solvatochromic dyes." Royal Society of Chemistry. Link
-
Weber, G., & Farris, F. J. (1979).[2][3] "Synthesis and spectral properties of a hydrophobic fluorescent probe: 6-propionyl-2-(dimethylamino)naphthalene (PRODAN)." Biochemistry, 18(14), 3075-3078.[3] Link
-
BenchChem Application Note. "6-(Bromomethyl)naphthalen-2-amine for Fluorescence Microscopy." BenchChem.[4][5] Link
-
Jena Bioscience. "Alkyne-containing Fluorescent Dyes: Product Guide." Jena Bioscience. Link
-
Vector Laboratories. "AZDye™ 405 Alkyne Technical Data Sheet." Vector Labs. Link
Sources
- 1. Click and shift: the effect of triazole on solvatochromic dyes - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP04642K [pubs.rsc.org]
- 2. Synthesis, spectral properties, and use of 6-acryloyl-2-dimethylaminonaphthalene (Acrylodan). A thiol-selective, polarity-sensitive fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and spectral properties of a hydrophobic fluorescent probe: 6-propionyl-2-(dimethylamino)naphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Personal protective equipment for handling 6-Ethynylnaphthalen-2-amine
Introduction: The Structural Risk Profile
Handling 6-Ethynylnaphthalen-2-amine requires a safety protocol that transcends standard "good laboratory practice." This compound presents a dual-threat risk profile derived from its two primary functional groups attached to a lipophilic naphthalene core.
As a Senior Application Scientist, I urge you to treat this substance not merely as an irritant, but with the rigor reserved for suspected carcinogens and reactive intermediates .
The "Why" Behind the Protocol
-
The 2-Naphthylamine Core (Biological Hazard): The parent structure (2-aminonaphthalene) is a known human carcinogen (Group 1), specifically linked to bladder cancer via metabolic activation (N-hydroxylation). While the ethynyl substituent alters its metabolic pathway, the precautionary principle mandates handling this as a high-potency mutagen .
-
The Terminal Alkyne (Chemical Hazard): The ethynyl group (-C≡CH) is thermodynamically unstable. It poses a risk of exothermic polymerization and, critically, can form explosive metal acetylides if it contacts copper, silver, or mercury (often found in older manometers or catalysts).
-
Lipophilicity (Exposure Vector): The naphthalene ring facilitates rapid transdermal absorption. Standard latex gloves offer negligible protection.
Personal Protective Equipment (PPE) Matrix
This matrix is designed for zero-tolerance exposure . Do not rely on odor detection; the olfactory fatigue threshold for naphthalene derivatives is often higher than the toxicity threshold.
| Protection Zone | Recommended Equipment | Technical Rationale & Causality |
| Hand Protection | Double-Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (5 mil minimum) or Laminate (Silver Shield®)Change Frequency: Every 30 mins or immediately upon splash. | Aromatic amines permeate thin nitrile (<4 mil) in under 10 minutes. The outer layer acts as a sacrificial barrier; the inner layer prevents skin contact during doffing. |
| Respiratory | Primary: Fume Hood (Face velocity: 100 fpm)Secondary (Spill/Powder): P100 Half-Face Respirator | N95 masks filter particles but not vapors. If the solid is friable (dusty), a P100 is required to prevent inhalation of particulates that can solubilize in lung surfactant. |
| Ocular | Chemical Splash Goggles (ANSI Z87.1)Note: Safety glasses are insufficient for powders. | Amine dust is caustic to mucous membranes. Goggles seal the orbital area against airborne dust migration that glasses allow. |
| Body | Tyvek® Lab Coat (Disposable) with wrist cuffs. | Cotton coats absorb aromatic amines, creating a secondary exposure source. Tyvek repels dust and liquids, preventing accumulation. |
Operational Protocol: The "Self-Validating" Workflow
This workflow minimizes human error by integrating safety checks directly into the experimental steps.
Phase 1: Preparation & Weighing
-
Static Control: Use an antistatic gun on the weighing boat. Naphthalene derivatives are prone to static charge, causing "fly-away" powder that contaminates the balance area.
-
Solubilization: Dissolve the solid immediately after weighing. Handling the compound in solution (e.g., DMSO or DCM) reduces the inhalation risk, though it increases skin absorption risk (requires strict glove discipline).
Phase 2: Reaction Safety (The Alkyne Factor)
-
Metal Avoidance: Ensure all spatulas and needles are stainless steel. Never use copper or brass fittings in the reaction line.
-
Incompatibility Check: Do not mix with strong oxidizers (peroxides, permanganates) or diazonium salts, as the alkyne group can facilitate energetic decomposition.
Phase 3: Decontamination
-
Acid Wash: Wipe down the balance area with 1M HCl. This converts trace amine residues into their corresponding ammonium salts (hydrochlorides), which are non-volatile and water-soluble, making them easier to clean up.
Visualizing the Safety Lifecycle
The following diagram illustrates the critical decision points and containment barriers required for this compound.
Figure 1: Safe Handling Lifecycle. Note the critical control point at the reaction stage to prevent acetylide formation.
Disposal & Emergency Response
Waste Management
Do not mix with general organic waste if the stream contains heavy metals or oxidizers.
-
Stream A (Preferred): High-BTU Incineration. This ensures complete destruction of the naphthalene ring.
-
Stream B (Liquid): Halogenated/Non-halogenated solvent waste (depending on solvent). Ensure pH is neutral or slightly acidic to prevent amine volatilization.
Accidental Exposure Protocol
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol ; alcohol enhances the transdermal transport of lipophilic aromatics.
-
Spill Cleanup:
-
Solid: Cover with wet paper towels (to prevent dust), then scoop.
-
Liquid: Absorb with vermiculite.[1]
-
Decon: Wash surface with 1M HCl, followed by soap and water.
-
References
-
National Toxicology Program (NTP). (2016). Report on Carcinogens, Fourteenth Edition: 2-Naphthylamine. U.S. Department of Health and Human Services. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.).[Link]
-
PubChem. (n.d.). Compound Summary: 2-Naphthylamine (Structural Analog). National Library of Medicine. [Link]
- Bretherick's Handbook of Reactive Chemical Hazards. (2017). Acetylenic Compounds and Metal Acetylides. Elsevier. (Referenced for general alkyne reactivity).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
